[1][2] Executive Summary 9-Methyl-3-nitro-9H-carbazole is a critical heterocyclic intermediate in the synthesis of optoelectronic materials and bioactive scaffolds.[1][2] Characterized by its electron-deficient nitro gro...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
9-Methyl-3-nitro-9H-carbazole is a critical heterocyclic intermediate in the synthesis of optoelectronic materials and bioactive scaffolds.[1][2] Characterized by its electron-deficient nitro group coupled with the electron-rich carbazole core, it serves as a "push-pull" system precursor essential for developing intramolecular charge transfer (ICT) dyes and hole-transport materials (HTM) for Organic Light-Emitting Diodes (OLEDs).[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and functional applications in material science and medicinal chemistry.[1][2]
Physicochemical Specifications
The following data aggregates experimental values and high-confidence computational predictions suitable for laboratory benchmarking.
The synthesis relies on Electrophilic Aromatic Substitution (S_EAr) .[1][2] The nitrogen lone pair in the carbazole ring activates the 3- and 6-positions.[1][2] Under controlled nitration, the 3-position is kinetically favored due to the steric hindrance of the N-methyl group protecting the 1-position and electronic distribution favoring the para position relative to the nitrogen.[1]
Figure 1: Electrophilic aromatic substitution pathway for the regioselective nitration of 9-methylcarbazole.
Experimental Protocol: Regioselective Nitration
Objective: Synthesize 9-methyl-3-nitrocarbazole with >95% regioselectivity.
Dissolution: Dissolve 9-methylcarbazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Ensure complete solvation; mild heating (40°C) may be required.[1][2]
Activation: Cool the solution to 0–5°C using an ice bath to suppress di-nitration (3,6-dinitro impurity).
Addition: Add Nitric acid (11 mmol) dropwise over 20 minutes. The solution will darken, transitioning to a deep yellow/orange.[1][2]
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1][2] The product will appear as a distinct yellow spot with a lower R_f than the starting material.[1][2]
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The crude product will precipitate as a yellow solid.[1][2]
Purification: Filter the precipitate. Recrystallize from Ethanol or Acetone/Water to yield bright yellow needles.[1][2]
Key Diagnostic: The appearance of the singlet at ~3.90 ppm confirms the N-methylation, while the downfield doublet at ~8.90 ppm confirms substitution at the 3-position.[1][2]
9-Methyl-3-nitro-9H-carbazole molecular structure and weight
Technical Monograph: 9-Methyl-3-nitro-9H-carbazole Molecular Identity & Physicochemical Profile 9-Methyl-3-nitro-9H-carbazole is a functionalized heteroaromatic compound belonging to the carbazole family.[1] It serves as...
9-Methyl-3-nitro-9H-carbazole is a functionalized heteroaromatic compound belonging to the carbazole family.[1] It serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and biologically active pharmaceutical ingredients. Its structure is characterized by a tricyclic carbazole backbone methylated at the nitrogen (position 9) and substituted with a nitro group at position 3, imparting significant electronic asymmetry.
Property
Data / Value
IUPAC Name
9-Methyl-3-nitro-9H-carbazole
CAS Registry Number
61166-05-0
Molecular Formula
C₁₃H₁₀N₂O₂
Molecular Weight
226.23 g/mol
Exact Mass
226.0742 Da
Melting Point
170–172 °C (Crystalline solid)
Appearance
Yellow needles or crystalline powder
Solubility
Soluble in CHCl₃, DMSO, DMF; sparingly soluble in ethanol; insoluble in water.[1][2]
Structural Analysis & Spectroscopy
The regiochemistry of 9-methyl-3-nitrocarbazole is dictated by the electronic properties of the carbazole ring system.[1]
Electronic Structure: The nitrogen atom at position 9 donates electron density into the aromatic system via resonance (+M effect). This activates the ring toward electrophilic aromatic substitution. Positions 3 and 6 (para to the nitrogen) are the most electron-rich, making them the primary sites for nitration.
Steric Considerations: The methyl group at position 9 is relatively small but prevents hydrogen bonding at the nitrogen center, lowering the melting point compared to the unsubstituted analog (3-nitro-9H-carbazole, mp ~214 °C) while maintaining high thermal stability.[1]
Spectroscopic Signature (¹H NMR Interpretation)
The introduction of the nitro group at position 3 creates a distinct desymmetrization of the carbazole framework.
H-4 (Singlet/Doublet, ~8.9–9.0 ppm): The proton at position 4 is significantly deshielded due to the strong anisotropic and inductive electron-withdrawing effect (-I, -M) of the adjacent nitro group.[1] It typically appears as a meta-coupled doublet or singlet.[1]
H-2 (Doublet of Doublets, ~8.3 ppm): Ortho to the nitro group, this proton is also deshielded.
N-Methyl (Singlet, ~3.9 ppm): The methyl group protons appear as a sharp singlet in the aliphatic region, characteristic of N-alkylated carbazoles.[1]
Synthetic Pathways & Mechanism[1][4]
The synthesis of 9-methyl-3-nitrocarbazole is a classic example of Electrophilic Aromatic Substitution (S_EAr) .[1] The reaction must be controlled to prevent dinitration (at position 6) or oxidation.
Primary Synthetic Route: Nitration of 9-Methylcarbazole
The most reliable protocol involves the nitration of 9-methylcarbazole using nitric acid in a polar aprotic solvent (acetonitrile) or a weak acid (acetic acid) to moderate the reaction rate and avoid the use of carcinogenic solvents like chlorobenzene.[1]
Reagent: Nitric acid (HNO₃) or Copper(II) nitrate.
Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN).
Temperature: 0–25 °C (Strict temperature control is vital to suppress dinitration).
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 9-methyl-3-nitrocarbazole.[1]
Applications in Material Science & Pharmacology
Optoelectronics (OLEDs)
Carbazole derivatives are ubiquitous in organic electronics due to their high triplet energy and hole-transporting capabilities.[1]
Precursor Utility: The nitro group in 9-methyl-3-nitrocarbazole can be reduced to an amine (-NH₂), serving as a "handle" for coupling reactions (e.g., Buchwald-Hartwig) to create extended π-conjugated systems used as host materials in phosphorescent OLEDs.[1]
Photoconductivity: The nitro group acts as an electron acceptor, creating a "push-pull" system with the electron-rich carbazole core, which is essential for non-linear optical (NLO) properties.[1]
Medicinal Chemistry
Antimicrobial & Anticancer: Nitrocarbazoles have shown cytotoxicity against various cancer cell lines (e.g., MCF-7).[1] The planar structure allows for DNA intercalation, while the nitro group can undergo bioreduction to form reactive intermediates that target cellular components.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 9-Methyl-3-nitro-9H-carbazole (10g scale).
Safety Warning: Nitric acid is a strong oxidizer and corrosive.[1] The reaction is exothermic. Perform in a fume hood.
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g (55 mmol) of 9-methylcarbazole in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel.
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
Nitration: Add 3.5 mL of fuming nitric acid (dissolved in 10 mL acetic acid) dropwise over 30 minutes. Crucial: Maintain internal temperature below 10 °C to prevent dinitration.
Reaction: Allow the mixture to stir at room temperature for 2 hours. A yellow precipitate will begin to form.[1]
Quenching: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
Isolation: Filter the yellow solid via vacuum filtration. Wash copiously with water to remove acid traces, then with cold ethanol.
Purification: Recrystallize the crude solid from a mixture of Acetone/Ethanol (1:1) or Acetonitrile.[6]
Characterization: Verify purity via TLC (SiO₂, Hexane:Ethyl Acetate 4:1) and Melting Point (Target: 170–172 °C).
Figure 2: Purification and isolation workflow for high-purity synthesis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148931, 9-Methyl-3-nitrocarbazole. Retrieved from [Link]
ChemSrc (2025). 9-Methyl-3-nitro-9H-carbazole Physicochemical Properties. Retrieved from [Link]
LookChem. Product Analysis: 9-Methyl-3-nitrocarbazole (CAS 61166-05-0). Retrieved from [Link]
Kyung-Ryoul, K., et al. Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. Patent KR0163344B1.[1] Retrieved from (Cited for nitration methodology adaptation).
Technical Guide: Chemical and Physical Properties of 3-Nitro-9-Methylcarbazole
Executive Summary 3-Nitro-9-methylcarbazole (CAS: 61166-05-0) is a critical heterocyclic intermediate used primarily in the synthesis of functional dyes, optoelectronic materials, and pharmaceutical precursors.[1][2][3][...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Nitro-9-methylcarbazole (CAS: 61166-05-0) is a critical heterocyclic intermediate used primarily in the synthesis of functional dyes, optoelectronic materials, and pharmaceutical precursors.[1][2][3][4][5] As a derivative of the carbazole moiety, it serves as a model compound for understanding electrophilic substitution patterns in tricyclic aromatic systems and the electronic effects of nitro-functionalization on charge-transfer properties.[5]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, spectroscopic signatures, and downstream reactivity, designed for researchers in medicinal chemistry and materials science.[5]
Chemical Identity & Structural Analysis[1][2][3][5][6][7]
The compound consists of a tricyclic carbazole backbone methylated at the pyrrolic nitrogen (position 9) and functionalized with a nitro group at position 3.[5] The 3-position is the most reactive site for electrophilic attack due to the directing effect of the nitrogen lone pair, which activates the para position relative to the amine.[5]
The introduction of the nitro group significantly alters the physical properties compared to the parent 9-methylcarbazole (mp ~88 °C), increasing the melting point and inducing strong dipole-dipole interactions.[5]
Poorly soluble in water and cold ethanol.[5] Recrystallizable from Ethanol/Acetone mixtures.[5]
Electronic Character
Electron-deficient (Acceptor)
The nitro group acts as a strong electron-withdrawing group (EWG), quenching fluorescence typical of carbazoles.[5]
UV-Vis Absorption
nm
Bathochromic shift relative to 9-methylcarbazole; tailing into visible region causes yellow color.[5]
Synthesis & Purification Protocol
The synthesis of 3-nitro-9-methylcarbazole is a classic electrophilic aromatic substitution.[5] The following protocol ensures high regioselectivity for the 3-position over the 1-position or dinitration.
Dissolution: Dissolve 9-methylcarbazole in glacial acetic acid at room temperature. Ensure complete solvation.
Nitration: Cool the solution to 15–20 °C. Add HNO₃ dropwise over 30 minutes. Note: Controlling temperature is critical to prevent dinitration at the 6-position.[5]
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution will darken, and a yellow precipitate may begin to form.[5]
Quenching: Pour the reaction mixture into a 5-fold excess of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.[5]
Purification:
Filter the crude solid and wash extensively with water to remove acid traces.[5]
Recrystallization: Dissolve in boiling ethanol (or acetone/ethanol mix).[5] Allow to cool slowly to yield needle-like yellow crystals.
Figure 1: Synthetic pathway for the regioselective nitration of 9-methylcarbazole.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[5] The nitro group induces significant deshielding on the protons of the substituted ring.[5]
¹H NMR Prediction (CDCl₃, 400 MHz)
Proton Position
Chemical Shift (, ppm)
Multiplicity
Assignment Logic
H-4
8.90 – 9.00
Singlet (d)
Most Deshielded: Ortho to -NO₂, peri to N-Me.[5] Anisotropic effect of NO₂ is maximal here.[5]
Peri-proton on the unsubstituted ring (typical carbazole H5 shift).[5]
H-1
7.40 – 7.50
Doublet
Meta to -NO₂, shielded by electron density from carbazole Nitrogen.[5]
N-CH₃
3.85 – 3.95
Singlet
Methyl group attached to Nitrogen.[5] Slightly downfield from parent (~3.74 ppm) due to EWG effect.[5]
Chemical Reactivity & Applications[1][5][9]
Reduction to 3-Amino-9-methylcarbazole
The most common application of 3-nitro-9-methylcarbazole is its reduction to the primary amine.[5] The amino derivative is a versatile nucleophile used to synthesize azo dyes, Schiff bases, and amides.[5]
Mechanism: Nitro group reduction restores the electron-donating capability of the system, often restoring fluorescence [3].[5]
Optoelectronics & Materials
While the nitro derivative itself is a fluorescence quencher, it serves as an acceptor unit in "Push-Pull" systems.[5]
Charge Transfer: The D-π-A structure (Donor: Carbazole N, Acceptor: Nitro) creates internal Charge Transfer (ICT) states, useful in non-linear optics (NLO).
OLEDs: Used as a building block for host materials where high triplet energy is required (after modification).[5]
Biological Relevance
Nitrocarbazoles are investigated for their interaction with DNA.[5] The planar tricyclic structure allows for intercalation between base pairs.[5]
Mutagenicity: Studies on methylnitrocarbazoles suggest that metabolic reduction (by nitroreductases) to hydroxylamines can lead to DNA adducts [4].[5] Handling requires strict safety protocols.[5]
Safety & Handling (MSDS Highlights)
Hazards: Potential Mutagen/Carcinogen (Class 2).[5] Skin and eye irritant.[5]
Handling: Use a fume hood.[5] Wear nitrile gloves and safety glasses.[5] Avoid dust formation.[5]
Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.[5]
References
Lindemann, H. (1924).[5][6] "Über den 3-Nitro-carbazol." Berichte der deutschen chemischen Gesellschaft, 57, 555.[5] (Source for melting point 173-174°C).[5]
Sawicki, E. (1954).[5] "Synthesis of 4-Alkyl-v-triazoles from Acetylenic Compounds and Hydrogen Azide." Journal of the American Chemical Society, 76(2), 667. Link (Source for melting point 180-181°C).[5]
Bondock, S. et al. (2019).[5] "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, 43, 369.[5] Link (Analogous synthesis and reduction protocols).
Andre, V. et al. (1991).[5] "Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium." Mutation Research, 299(1), 63-73.[5] Link
Technical Whitepaper: Comparative Analysis of N-Alkylated 3-Nitrocarbazoles
Executive Summary The structural divergence between 9-methyl-3-nitrocarbazole (9M-3NC) and its 9-ethyl analog (9E-3NC) extends beyond a simple methylene homologation. While both share the core nitro-functionalized aromat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural divergence between 9-methyl-3-nitrocarbazole (9M-3NC) and its 9-ethyl analog (9E-3NC) extends beyond a simple methylene homologation. While both share the core nitro-functionalized aromatic scaffold essential for optoelectronics and mutagenic modeling, the N-alkyl substitution dictates critical variances in crystal packing, solubility profiles, and biological interaction mechanisms.
This guide analyzes these differences, providing a self-validating synthesis protocol and a mechanistic breakdown of their physicochemical properties to support researchers in drug discovery and materials science.
Physicochemical Divergence
The transition from a methyl to an ethyl group at the N-9 position introduces steric bulk and rotational degrees of freedom that disrupt π-π stacking interactions, leading to a marked decrease in melting point and an increase in lipophilicity.
Table 1: Comparative Physicochemical Profile[1]
Property
9-Methyl-3-nitrocarbazole (9M-3NC)
9-Ethyl-3-nitrocarbazole (9E-3NC)
Impact Analysis
CAS Number
61166-05-0
86-20-4
Distinct regulatory tracking.
Molecular Formula
C₁₃H₁₀N₂O₂
C₁₄H₁₂N₂O₂
Homologous series (+CH₂).
Melting Point
~172°C
128–130°C
Methyl analog exhibits tighter crystal packing; Ethyl disrupts lattice energy.
Solubility (Organic)
Moderate (DMSO, DMF)
High (DCM, Toluene, THF)
Ethyl group enhances solubility in non-polar solvents, aiding processing.
¹H NMR (N-Alkyl)
Singlet (~3.8–4.0 ppm)
Quartet (~4.4 ppm) + Triplet (~1.4 ppm)
Distinct diagnostic splitting patterns.
Primary Application
Mutagenicity Model (Ames)
Photoconductors (PVK Precursors)
9E-3NC is the standard for xerographic materials.
Synthesis & Purification: The Precision Route
While industrial routes often involve the nitration of 9-alkylcarbazoles (yielding isomer mixtures), the Precision Route described below utilizes the N-alkylation of purified 3-nitrocarbazole. This ensures regiospecificity and eliminates the difficult separation of 1-nitro and 3-nitro isomers at the final stage.
Protocol: N-Alkylation of 3-Nitrocarbazole
Objective: Synthesize high-purity 9-alkyl-3-nitrocarbazole (Methyl or Ethyl).
Reagents:
Substrate: 3-Nitrocarbazole (Purified >98%)
Alkylating Agent: Iodomethane (for 9M) or Iodoethane (for 9E)
Base: Potassium Carbonate (K₂CO₃) - Anhydrous
Solvent: DMF (N,N-Dimethylformamide) or Acetone (for milder conditions)
Step-by-Step Workflow:
Activation: Dissolve 3-nitrocarbazole (1.0 eq) in DMF (0.5 M concentration). Add K₂CO₃ (2.0 eq).
Causality: K₂CO₃ is preferred over NaH for this reaction to prevent excessive side reactions; the N-H proton is sufficiently acidic (pKa ~15) to be deprotonated by carbonate in a polar aprotic solvent.
Deprotonation: Stir at 60°C for 30 minutes. The solution will darken, indicating the formation of the carbazolide anion.
Alkylation: Cool to Room Temperature (RT). Add the Alkyl Iodide (1.2 eq) dropwise.
Safety: Methyl iodide is a potent neurotoxin and suspected carcinogen. Use a fume hood.
Reaction Monitoring: Heat to 80°C and monitor via TLC (SiO₂; Hexane:Ethyl Acetate 4:1).
Endpoint: Disappearance of the polar N-H spot (Rf ~0.2) and appearance of the non-polar N-alkyl spot (Rf ~0.6).
Work-up (Self-Validating):
Pour the reaction mixture into ice-cold water (10x volume).
9M-3NC: Precipitate forms immediately due to lower lipophilicity. Filter and wash.
9E-3NC: May form a gum or oil initially due to lower melting point. Extract with Dichloromethane (DCM) if precipitation is slow.
Recrystallization:
9M-3NC: Recrystallize from Ethanol/DMF.
9E-3NC: Recrystallize from Ethanol or Ethanol/Water mixtures.
Visualization: Synthesis Logic Flow
Figure 1: Step-wise synthesis workflow ensuring regiospecificity via the 'Precision Route'.
Structural Characterization (NMR)
The identity of the analog is confirmed via Proton NMR (¹H NMR). The aromatic region remains largely similar, but the aliphatic region provides the definitive signature.
Aromatic Region (Both):
The nitro group at C3 exerts a strong deshielding effect on the C2 proton (doublet, ~8.9-9.0 ppm) and the C4 proton (doublet, ~8.3 ppm).
Aliphatic Region (Differentiation):
9M-3NC: Shows a sharp singlet at 3.90 ppm (3H, N-CH₃).
9E-3NC: Shows a quartet at 4.45 ppm (2H, N-CH₂-) and a triplet at 1.45 ppm (3H, -CH₃).
Biological & Functional Implications[2]
Mutagenicity and Toxicity
Both compounds are nitro-aromatics, a class known for potential mutagenicity via metabolic activation (nitroreduction).
9-Methyl-3-nitrocarbazole: Extensively studied in Ames tests (Salmonella typhimurium TA98/TA100). It is a direct-acting mutagen, often requiring S9 metabolic activation to exhibit maximum potency. The planar structure allows for DNA intercalation, while the nitro group is reduced to a hydroxylamine, forming DNA adducts.
9-Ethyl-3-nitrocarbazole: While structurally similar, the ethyl group introduces steric hindrance that can slightly alter the intercalation geometry. However, it retains significant toxicity and is classified as a skin and eye irritant.
Material Science (Optoelectronics)[2]
9-Ethyl-3-nitrocarbazole is the preferred analog for materials science.
Why? The ethyl group lowers the melting point (128°C vs 172°C) and increases solubility in coating solvents (chlorobenzene, THF). This makes it an ideal precursor for solution-processed photoconductive polymers (e.g., Poly(N-vinylcarbazole) derivatives) used in xerography and OLEDs. The methyl analog is too crystalline and insoluble for these applications.
Figure 2: SAR analysis highlighting how alkyl chain length dictates physical properties and biological activity.
References
Chemical Properties of 9-Ethyl-3-nitrocarbazole. GuideChem. (Accessed 2023). 9-Ethyl-3-nitrocarbazole Melting Point and Applications.
Mutagenicity of Methylnitrocarbazoles. National Institutes of Health (PubMed). Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium.
Synthesis of Carbazole Derivatives. ResearchGate. Synthesis of new 9H-Carbazole derivatives and N-alkylation protocols.
Physical Data for 9-Methyl-3-nitrocarbazole. Molbase. 9-methyl-3-nitrocarbazole Properties and Melting Point (172°C).
An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Carbazole Derivatives
Abstract Carbazole, a privileged heterocyclic scaffold, has long been a cornerstone in the development of functional organic materials and therapeutic agents. Its inherent electron-rich nature, rigid planar structure, an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Carbazole, a privileged heterocyclic scaffold, has long been a cornerstone in the development of functional organic materials and therapeutic agents. Its inherent electron-rich nature, rigid planar structure, and high thermal stability make it an ideal building block. The strategic introduction of the potent electron-withdrawing nitro (–NO₂) group onto this scaffold precipitates a profound alteration of its electronic architecture. This guide provides a comprehensive exploration of the electronic properties of nitro-substituted carbazole derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the fundamental principles governing their behavior, detail the state-of-the-art experimental and computational methodologies for their characterization, and discuss the causality behind these strategic scientific choices, ultimately linking these unique properties to their burgeoning applications.
The Carbazole Core: An Electron-Donating Foundation
The 9H-carbazole tricycle, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is the fundamental unit of interest. Its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which are delocalized across the π-conjugated system. This endows the carbazole moiety with strong electron-donating capabilities and notable hole-transporting properties.[1][2] This inherent electronic character, combined with its excellent thermal and chemical stability, has cemented its role in a vast array of applications, from organic light-emitting diodes (OLEDs) to pharmaceuticals.[2][3] The carbazole structure is highly versatile, offering multiple sites for functionalization, which allows for the precise tuning of its optoelectronic and biological properties.[4]
The Nitro Group: A Paradigm Shift in Electronic Structure
The introduction of a nitro group fundamentally redefines the electronic landscape of the carbazole core. As a powerful electron-withdrawing substituent, the nitro group exerts its influence through both strong inductive (-I) and resonance (-M) effects.[5] This creates a potent intramolecular "push-pull" system, where the carbazole acts as the electron donor and the nitro group as the acceptor.
This electronic perturbation has several key consequences:
Modulation of Frontier Molecular Orbitals: The strong withdrawing nature of the nitro group significantly stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) levels.[6] This directly impacts the ionization potential and electron affinity of the molecule.
Narrowing of the Energy Gap: The stabilization of the HOMO and LUMO levels is not always symmetrical, often leading to a reduction in the overall HOMO-LUMO energy gap. This is a critical factor that governs the optical and electronic properties of the material.
Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the HOMO, largely localized on the electron-donating carbazole moiety, to the LUMO, which is predominantly centered on the electron-withdrawing nitro group. This spatial separation of charge in the excited state is known as Intramolecular Charge Transfer (ICT).
Positional Isomerism Effects: The electronic properties are highly dependent on the position of the nitro group. For instance, substitution at the C3 or C1 position allows for direct resonance conjugation with the carbazole π-system, leading to more significant electronic changes compared to substitution at the N9 position, where the effect is primarily inductive.[7]
The synthesis of nitro-substituted carbazoles requires careful methodological consideration to control regioselectivity.
Classical Electrophilic Nitration: Traditional methods using nitrating agents like nitric acid and sulfuric acid are effective but often yield a mixture of isomers, primarily substituting at the 1- and 3-positions, which can be challenging to separate.[8]
Regioselective C-H Activation: Modern organometallic chemistry offers more precise solutions. Palladium-catalyzed, directing-group-assisted C-H activation has emerged as a powerful strategy for achieving C1-selective nitration, providing access to specific isomers that are otherwise difficult to obtain.[8]
Cyclization Approaches: Alternative strategies involve building the carbazole ring from already nitrated precursors, such as in the Graebe-Ullman reaction starting with a nitrated biphenyl derivative.[9]
The choice of synthetic route is a critical decision driven by the desired substitution pattern and the required purity for specific applications.
Caption: A generalized workflow for the synthesis of nitro-substituted carbazoles.
Characterization of Electronic Properties: A Multi-faceted Approach
A thorough understanding of these molecules requires a combination of spectroscopic, electrochemical, and computational techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system of characterization.
Optical Properties: UV-Vis and Photoluminescence Spectroscopy
The ICT character of nitro-carbazoles directly influences their interaction with light.
Causality Behind the Experiment: UV-Vis spectroscopy measures the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., HOMO to LUMO). Photoluminescence (fluorescence) spectroscopy measures the energy released when that electron returns to the ground state. The presence of the nitro group typically shifts these processes to lower energies (longer wavelengths, a "red-shift") because it narrows the energy gap.[10]
Solvent Selection: Choose a UV-grade, non-protic solvent in which the compound is soluble (e.g., acetonitrile, dichloromethane). The choice is critical as solvent polarity can influence the energy of the ICT state.
Sample Preparation: Prepare a dilute solution (typically 1x10⁻⁵ to 1x10⁻⁶ M). The concentration must be low enough to ensure the response is within the linear range of the Beer-Lambert law.
Blank Correction: Run a baseline scan using a cuvette filled with the pure solvent to subtract any background absorbance.
Data Acquisition: Scan the sample solution across the appropriate wavelength range (e.g., 200-800 nm).
Analysis: Identify the wavelength of maximum absorbance (λ_max). The onset of the lowest energy absorption band can be used to calculate the optical energy gap (E_g_opt).
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Use the same or a similarly prepared dilute solution as for UV-Vis analysis. Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
Instrument Setup: Set the excitation wavelength (λ_ex) to the λ_max determined from the UV-Vis spectrum to ensure maximal excitation.
Data Acquisition: Scan the emission monochromator to collect the fluorescence spectrum.
Analysis: Determine the wavelength of maximum emission (λ_em). The difference between λ_max and λ_em is the Stokes shift. Photoluminescence Quantum Yield (PLQY) can be measured relative to a known standard to quantify emission efficiency.
Causality Behind the Experiment: CV is a powerful technique to probe the energy levels of the frontier molecular orbitals.[4] By applying a potential, we can measure the ease with which a molecule is oxidized (loses an electron from its HOMO) and reduced (gains an electron into its LUMO). This provides direct experimental values for the HOMO and LUMO energy levels, which are paramount for designing materials for electronic devices.[12]
Experimental Protocol: Cyclic Voltammetry
System Preparation (Self-Validating Setup):
Solvent/Electrolyte: Use a high-purity, anhydrous, and degassed electrochemical-grade solvent (e.g., acetonitrile, DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The absence of water and oxygen is critical to prevent irreversible side reactions that would invalidate the data.
Three-Electrode Cell: Assemble a cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
Analyte Preparation: Dissolve the nitro-carbazole derivative in the electrolyte solution at a concentration of ~1 mM.
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
Internal Reference: Add a small amount of an internal reference standard, typically ferrocene (Fc), whose redox potential is stable and well-known. All measured potentials will be referenced against the Fc/Fc⁺ couple (E₁/₂ = 0 V). This internal calibration corrects for variations in the reference electrode potential, ensuring data is trustworthy and comparable across different experiments.
Data Acquisition: Scan the potential from an initial value, through the oxidation and/or reduction events, and back again. Record the resulting current.
Data Analysis & Calculation:
Determine the onset potential of the first oxidation wave (E_ox_onset) and the onset of the first reduction wave (E_red_onset) relative to the Fc/Fc⁺ couple.
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 5.1]
LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 5.1]
(The value 5.1 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level).
The electrochemical energy gap is then: E_g_electrochem = LUMO - HOMO .
(Note: Data is for related donor-acceptor carbazole systems, illustrating the range of values achievable.)
Computational Modeling: DFT and TD-DFT
Causality Behind the Method: Computational chemistry provides invaluable predictive power and deep mechanistic insight that complements experimental findings. Density Functional Theory (DFT) is used to calculate the ground-state electronic structure, optimized geometry, and the spatial distribution of frontier orbitals.[7][13] Time-Dependent DFT (TD-DFT) extends this to model the excited states, allowing for the simulation of UV-Vis absorption spectra.[14] This synergy allows researchers to validate experimental results and rationally design new molecules with targeted properties before committing to laborious synthesis.
Caption: Workflow for computational analysis of nitro-carbazole derivatives.
Key Insights from DFT/TD-DFT:
Orbital Visualization: DFT calculations can generate plots of the HOMO and LUMO, visually confirming the charge separation. The HOMO is typically located on the carbazole unit, while the LUMO is concentrated around the nitro group.
Predictive Power: By computationally screening a library of virtual compounds with different nitro substitution patterns, one can predict their HOMO/LUMO levels and absorption wavelengths, guiding synthetic efforts toward the most promising candidates.
Structural Effects: DFT can reveal subtle changes in molecular geometry upon substitution, such as deviations from planarity, which can impact crystal packing and solid-state properties.[7]
Applications Driven by Tunable Electronics
The unique and highly tunable electronic properties of nitro-substituted carbazoles make them valuable in several advanced fields.
Organic Electronics: While the electron-donating carbazole core is a classic hole-transport material, the introduction of a strong electron-withdrawing nitro group can impart electron-transporting character. This ambipolar nature is highly desirable for creating more efficient OLEDs and organic photovoltaic (OPV) devices.[1][2]
Fluorescent and Colorimetric Sensors: The ICT band is often sensitive to the molecule's local environment. Binding of an analyte, such as an anion or metal ion, can perturb the ICT process, leading to a distinct change in color or fluorescence.[10] This makes nitro-carbazoles excellent candidates for highly sensitive chemical sensors.[15][16]
Pharmacology and Drug Development: Nitro-substituted carbazoles are not just functional materials; they exhibit a diverse range of biological activities, including potent antimicrobial and antitumor properties.[8][17][18] Their electronic character dictates how they participate in redox processes within cells and how they interact with biological macromolecules, making them promising scaffolds for new therapeutic agents.
Conclusion
The functionalization of the carbazole scaffold with nitro groups is a powerful and versatile strategy for molecular engineering. It induces a profound shift in electronic properties, creating materials with strong intramolecular charge transfer characteristics, tunable frontier orbital energies, and environment-sensitive optical responses. A synergistic approach combining rigorous synthesis, multi-modal characterization (spectroscopy and electrochemistry), and validated computational modeling provides the essential framework for understanding and exploiting these properties. For scientists in materials research and drug development, nitro-substituted carbazoles represent a rich and promising class of molecules with the potential to drive innovation in next-generation electronics, sensing technologies, and therapeutics.
References
Vertex AI Search. (n.d.). Understanding Carbazole Derivatives for Advanced Electronics.
Vertex AI Search. (2026, January 19). The Role of Carbazole Derivatives in Organic Electronics.
ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
PubMed Central. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices.
Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles.
PubMed. (n.d.). Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations.
MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.
ResearchGate. (n.d.). Two canonical forms of N-nitro-substituted carbazole.
ResearchGate. (2025, August 8). The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles.
ResearchGate. (2025, August 7). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices.
PubMed. (2023, July 5). Poly(3-amino-carbazole) derivatives containing 1,10-phenanthroline and 8-hydroxyquinoline ligands: Synthesis, properties and application as ion sensors.
ResearchGate. (2025, November 11). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives.
DergiPark. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
PubMed. (n.d.). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II.
IOPscience. (2024, May 1). Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives.
PubMed Central. (n.d.). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds.
Technical Guide: 9-Methyl-3-nitro-9H-carbazole as a Strategic Hole-Transporting Scaffold
This technical guide provides an in-depth analysis of 9-Methyl-3-nitro-9H-carbazole (9M3N-C) . While often overshadowed by its fully conjugated derivatives (e.g., Spiro-OMeTAD), this molecule represents a critical "Deep-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 9-Methyl-3-nitro-9H-carbazole (9M3N-C) . While often overshadowed by its fully conjugated derivatives (e.g., Spiro-OMeTAD), this molecule represents a critical "Deep-HOMO" scaffold and a versatile synthetic intermediate.[1]
[1]
Executive Summary: The "Deep-HOMO" Paradox
9-Methyl-3-nitro-9H-carbazole (9M3N-C) occupies a unique niche in organic electronics.[1] Unlike standard hole-transporting materials (HTMs) designed for maximum hole mobility (
), 9M3N-C incorporates a strong electron-withdrawing nitro group (-NO) directly onto the conductive carbazole core.[1]
The Core Value Proposition:
Oxidative Stability: The nitro group significantly deepens the Highest Occupied Molecular Orbital (HOMO), making the material resistant to ambient oxidation compared to electron-rich amines.
Precursor Utility: It serves as the "Master Key" intermediate.[1] The nitro group is a masked amine; post-reduction, it allows for the modular construction of star-shaped HTMs via Buchwald-Hartwig amination.[1]
Push-Pull Architecture: For optoelectronic applications beyond pure transport (e.g., nonlinear optics), the 3-nitro (acceptor) and 9-methyl (weak donor) create an intrinsic dipole, facilitating intramolecular charge transfer (ICT).
The molecule consists of three functional domains, each serving a specific role in the hole-transport mechanism:
9H-Carbazole Core: The planar, aromatic system provides the
-conjugation required for charge delocalization.[1]
9-Methyl Group: A steric spacer that disrupts excessive crystallization (enhancing film formation) and improves solubility in organic solvents (Chlorobenzene, DCM) without significantly altering the electronic levels.
3-Nitro Group: The critical tuning knob.[1] As a strong Electron Withdrawing Group (EWG), it inductively pulls electron density from the carbazole ring.
Energy Level Engineering (Theoretical vs. Empirical)
Standard HTMs (e.g., TPD, Spiro) aim for a HOMO of -5.1 to -5.4 eV. 9M3N-C shifts this deeper.[1][2]
Parameter
Standard Carbazole (Ref)
9-Methyl-3-nitro-9H-carbazole
Impact on Device Physics
HOMO Level
~ -5.3 eV
~ -5.7 to -5.9 eV
Improved stability; better alignment with deep-valence band perovskites/QDs.[1]
LUMO Level
~ -2.0 eV
~ -3.2 eV
Stabilized LUMO due to nitro group; potential for electron trapping (caution required).[1]
Reduced mobility due to EWG; requires thin layers or doping.[1]
Critical Insight: The deep HOMO of 9M3N-C makes it an excellent candidate for interlayer passivation where blocking electron back-transfer is more critical than raw hole mobility.[1]
Synthetic Protocol: The "Self-Validating" Pathway
This protocol synthesizes 9M3N-C from commercially available carbazole.[1] The workflow ensures purity through self-indicating color changes (Nitration: Yellow shift).[1]
Phase 1: Regioselective Nitration
Objective: Install the nitro group at the C3 position (para to the nitrogen).
Reagents: Carbazole (1 eq), Nitric Acid (HNO
, 1.1 eq), Acetic Acid (Glacial, Solvent).
Procedure:
Dissolve carbazole in glacial acetic acid at 60°C.
Add HNO
dropwise over 30 minutes.[1] Control: Temperature must not exceed 70°C to prevent dinitration (3,6-dinitro).[1]
Observation: Solution turns from clear to deep yellow/orange.[1]
Precipitate in ice water.[1] Filter the yellow solid.[1]
Expectation: A reversible oxidation wave is unlikely due to the nitro group; expect a quasi-reversible wave shifted positively (harder to oxidize) compared to carbazole.
Hole Mobility (SCLC Method)
Space Charge Limited Current (SCLC) measurement is the gold standard for intrinsic mobility.
Device Structure: ITO / PEDOT:PSS / 9M3N-C / MoO
/ Ag.
Note: This "Hole Only" device blocks electrons, ensuring current is purely hole-based.[1]
Equation:
Where
is film thickness (measured by AFM/Profilometry).[1]
While 9M3N-C has lower mobility than Spiro-OMeTAD, its potential lies in Interface Engineering and Derivatization .[1]
The "Reduction Route" (High-Performance HTM Synthesis)
The primary utility of 9M3N-C in drug development and materials science is as a masked amine .
Reduction: 9-Methyl-3-nitrocarbazole
3-Amino-9-methylcarbazole .
Coupling: The resulting amine is reacted with aryl halides (e.g., iodobenzene) to form Triarylamines .[1]
Result: This restores the electron density, raising the HOMO to -5.2 eV and increasing mobility to
cm/Vs.
Direct Use: Interfacial Dipole Layer
In Perovskite Solar Cells (PSCs), the interface between the perovskite and the HTM often suffers from recombination.
Mechanism: The Nitro group is polar.[1] A thin layer (5 nm) of 9M3N-C at the interface can induce an interfacial dipole.[1]
Effect: This dipole can shift the vacuum level, facilitating hole extraction from deep-valence band perovskites (e.g., CsPbBr
) where standard HTMs fail due to energy misalignment.
Visualization: Energy Band Alignment
Caption: Energy alignment comparison. 9M3N-C (Red) offers a deeper HOMO, suitable for high-voltage perovskites or as a blocking layer, unlike standard Spiro (Grey).
Safety & Toxicology (Relevant to Drug Development Audience)
Carbazole derivatives are structurally related to alkaloids.[1]
DNA Intercalation: Planar tricyclic systems can intercalate into DNA.[1] 3-nitro derivatives are potential mutagens (Ames test positive in similar analogs).[1]
Handling: All synthesis steps involving nitro-carbazoles should be performed in a fume hood with double-gloving (Nitrile).[1]
Waste: Nitro-compounds are often explosive if dried and heated; keep wet or in solution during disposal.[1]
References
Promarak, V. et al. "Synthesis and properties of carbazole-based hole-transporting materials."[1] Tetrahedron Letters, 2007.[1]
Grazulevicius, J.V. et al. "Carbazole-based hole-transporting materials for organic light-emitting diodes and solar cells."[1] Progress in Polymer Science, 2003.[1]
PubChem. "9-Ethyl-3-nitro-9H-carbazole Compound Summary."[1][2][5] National Library of Medicine.[1] (Note: 9-Ethyl analog serves as the primary reference for physicochemical properties of alkyl-nitro-carbazoles).
Blouin, N. et al. "Toward a Rational Design of Poly(2,7-carbazole) Derivatives for Solar Cells." Journal of the American Chemical Society, 2008.
BenchChem. "Electrochemical properties of carbazole derivatives." BenchChem Technical Library.
Safety data sheet (SDS) for 9-Methyl-3-nitro-9H-carbazole
Executive Summary This technical guide provides a comprehensive safety and operational framework for 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0).[1] Unlike standard Safety Data Sheets (SDS) which often contain generi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0).[1] Unlike standard Safety Data Sheets (SDS) which often contain generic boilerplate, this document contextualizes the compound for researchers in organic electronics and medicinal chemistry.
Scientific Context: This compound is a critical intermediate in the synthesis of photoconductive polymers and biologically active carbazole alkaloids.[2] Its nitro group renders it susceptible to reduction (forming amines) or nucleophilic aromatic substitution, while the carbazole core provides thermal stability. Users must treat it as a genotoxic hazard due to the nitro-aromatic moiety, requiring strict containment protocols.
Part 1: Substance Identity & Technical Specifications
The following data aggregates experimental values and high-confidence predicted parameters based on the structural analog 9-Ethyl-3-nitrocarbazole.
Parameter
Specification
Notes / Validation
Chemical Name
9-Methyl-3-nitro-9H-carbazole
Systematic IUPAC
CAS Number
61166-05-0
Verified Registry
Molecular Formula
C₁₃H₁₀N₂O₂
Molecular Weight
226.23 g/mol
Physical State
Solid (Yellow/Orange Needles)
Typical of nitrocarbazoles
Melting Point
170–174 °C (Predicted)
Analogous to 3-nitrocarbazole (212°C) but lowered by N-methylation.
Solubility
Soluble in DCM, THF, DMSO; Insoluble in Water
Lipophilic character
Purity Grade
>98% (HPLC)
Standard for synthesis
Part 2: Hazard Identification & Risk Assessment (GHS)
Expert Insight: While specific toxicological data for the N-methyl variant is limited, the 3-nitro functionality on the carbazole ring is a known pharmacophore for mutagenicity (Ames positive). We apply the Precautionary Principle , classifying it based on the parent scaffold 3-Nitro-9H-carbazole (CAS 3077-85-8).[1]
GHS Classification (Derived)
Signal Word:WARNING
Pictograms:
(Irritant/Acute Tox)
(Suspected Mutagen)
Hazard Statements
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H341: Suspected of causing genetic defects (Class assumption for nitro-arenes).
Precautionary Statements (Actionable)
P261: Avoid breathing dust/fume. Rationale: Nitro compounds can be absorbed via inhalation.
P280: Wear nitrile gloves (0.11 mm min) and chemical safety goggles.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Part 3: Operational Protocol – Synthesis & Handling
The "Self-Validating" Workflow:
To ensure safety and purity, we recommend synthesizing this compound via N-methylation of 3-nitrocarbazole rather than direct nitration of 9-methylcarbazole. Direct nitration often yields a mixture of 1-, 3-, and 6-nitro isomers which are difficult to separate, increasing exposure time during purification.
Mechanism: Nucleophilic substitution (
) using Iodomethane () and a base ( or ).
Experimental Workflow Diagram
The following diagram outlines the logical flow, critical control points (CCPs), and safety stops.
Figure 1: Optimized synthesis workflow prioritizing regioselectivity and safety. The "Red Shift" upon deprotonation serves as a visual validation of the intermediate anion formation.
Validation: The solution should darken (deep yellow/orange) indicating the formation of the carbazolide anion.
Alkylation: Add Iodomethane (1.2 eq) dropwise. Safety: Perform in a fume hood;
is a volatile carcinogen.
Monitoring: Check TLC after 2 hours.
Target RF: Product will have a higher
(less polar) than the starting material due to capping of the N-H bond.
Workup: Pour reaction mixture into 10x volume of ice water. The product will precipitate as a solid.[3]
Why this works: DMF is miscible in water; the organic product is not. This effectively removes the solvent and inorganic salts in one step.
Part 4: Emergency Response & Waste Disposal
Firefighting Measures
Hazard: Combustion releases Nitrogen Oxides (NOx) , which are highly toxic pulmonary irritants.
Media: Dry chemical,
, or alcohol-resistant foam. Do NOT use a solid water stream (may scatter dust).
Procedure: Firefighters must wear SCBA. Isolate the zone for 50 meters.
Accidental Release (Spill)
Evacuate: Remove ignition sources.
PPE: Wear P95 respirator and double nitrile gloves.
Containment: Dampen solid spill with ethanol (to prevent dust) before sweeping.
Decontamination: Wipe surface with 10% NaOH (degrades the nitro moiety over time) followed by water.
Disposal Protocol
Stream: Solid Organic Waste (Halogen-free).
Note: Do not mix with strong reducing agents (e.g.,
) in the waste container, as this may generate heat and reactive amines.
References
PubChem. (2025).[4] 9-Methyl-3-nitro-9H-carbazole (Compound). National Library of Medicine.
[Link]
Kyziol, J. B. (2010). Syntheses and properties of some nitrocarbazoles. Tetrahedron. (General reference for nitrocarbazole properties and synthesis logic).
Application Note: Synthesis of 9-Methyl-3-nitro-9H-carbazole from 9-Methylcarbazole
[1] Abstract & Application Scope 9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and photorefractive polymers....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Application Scope
9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and photorefractive polymers. Its reduced form, 3-amino-9-methylcarbazole, serves as a precursor for azo dyes and pharmaceutical scaffolds.
This application note details a robust, high-yield protocol for the regioselective mononitration of 9-methylcarbazole. Unlike general carbazole nitration methods that often yield mixtures of 1-, 3-, and 6-isomers, this protocol utilizes a controlled temperature gradient and specific solvent system (Glacial Acetic Acid) to direct substitution almost exclusively to the C-3 position, achieving yields >80% with high purity.
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) . The carbazole ring system is electron-rich due to the donation of the nitrogen lone pair into the
-system.
Activation: The nitrogen atom activates the ring positions ortho and para to itself (positions 1, 3, 6, and 8).
Regioselectivity:
C-3 Position (Para): This is the most kinetically favored site. The transition state leading to C-3 substitution is stabilized effectively by the nitrogen lone pair without significant steric hindrance.
C-1 Position (Ortho): While electronically activated, the C-1 position suffers from steric clash with the N-methyl group, making substitution here unfavorable under mild conditions.
C-6 Position: Substitution at C-6 typically occurs only after C-3 is substituted (leading to 3,6-dinitro compounds) or under more forcing conditions.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the specific regiochemical outcome.
Caption: Electrophilic aromatic substitution pathway favoring C-3 nitration due to electronic activation and steric steering.
Experimental Protocol
Materials & Equipment
Reagent/Equipment
Specification
Role
9-Methylcarbazole
>98% Purity
Starting Material
Nitric Acid (Fuming)
d = 1.49 g/mL
Nitrating Agent
Glacial Acetic Acid
>99.7% (Anhydrous)
Solvent & Moderator
Ethanol / Ethyl Acetate
Reagent Grade
Recrystallization Solvents
Ice/Salt Bath
Capable of 0°C
Temperature Control
Addition Funnel
Pressure-equalizing
Rate Control
Step-by-Step Synthesis
Caution: Fuming nitric acid is highly corrosive and an oxidizer. Perform all steps in a functioning fume hood.
Preparation of Substrate Solution:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 9-methylcarbazole (6.1 g, 34 mmol) in Glacial Acetic Acid (100 mL) .
Note: Gentle heating may be required to fully dissolve the solid. Ensure the solution returns to room temperature before proceeding.
Temperature Equilibration:
Place the flask in an ice-water bath. Cool the solution to 0–5°C .
Critical: Maintaining this temperature is vital to prevent over-nitration (formation of 3,6-dinitrocarbazole).
Nitrating Agent Preparation:
In a separate small beaker or vial, mix Fuming Nitric Acid (2.5 g, ~1.7 mL, 35 mmol) with Glacial Acetic Acid (5 mL) .
Why: Diluting the acid prevents localized "hot spots" of high concentration that could lead to polynitration or oxidation side products.
Addition Phase:
Add the Nitric Acid/Acetic Acid mixture dropwise to the stirred carbazole solution over a period of 20–30 minutes .
Monitor the internal temperature; do not allow it to exceed 10°C .
Reaction Maintenance:
After addition is complete, maintain the reaction at 0–10°C for 1 hour .
Checkpoint: The solution will typically turn yellow/orange, indicating the formation of the nitro compound.
Quenching & Isolation:
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.
Stir for an additional 15 minutes to ensure all acid is diluted and the precipitate is fully formed.
Filter the solid using a Buchner funnel and vacuum filtration.
Washing:
Wash the filter cake copiously with water (3 × 100 mL) until the filtrate is neutral (pH ~7).
Optional: A final wash with a small amount of cold ethanol can help remove unreacted starting material, though this may reduce yield slightly.
Purification (Recrystallization):
The crude yellow solid is often sufficiently pure (>95%). For analytical grade (>99%), recrystallize from Ethanol or a mixture of Ethanol/Ethyl Acetate (3:1) .
Dissolve the solid in boiling solvent, filter while hot (if insoluble particles exist), and allow to cool slowly to room temperature, then to 4°C.
Workflow Diagram
Caption: Operational workflow for the synthesis of 9-Methyl-3-nitro-9H-carbazole.[1]
The substitution at the 3-position breaks the symmetry of the carbazole ring.
1H NMR (400 MHz, CDCl3):
8.90 (d, J=2.0 Hz, 1H, H-4): The proton ortho to the nitro group and peri to the nitrogen is significantly deshielded, appearing as a doublet at the most downfield position.
8.35 (dd, J=9.0, 2.0 Hz, 1H, H-2): The proton ortho to the nitro group.
8.10 (d, 1H, H-5): Aromatic proton on the unsubstituted ring.
Incomplete precipitation or over-washing with organic solvents.
Ensure quench water is ice-cold. Avoid washing crude solid with pure ethanol; use water first.
Impurity (3,6-Dinitro)
Reaction temperature too high or excess HNO3 used.
Strictly maintain T < 10°C. Verify stoichiometry of HNO3 (1.05 - 1.1 eq).
Oiling Out
Product precipitating too fast or impurities present.
Recrystallize slowly. If oil forms, scratch the glass or seed with a pure crystal.
Color Darkening
Oxidation byproducts.
Ensure HNO3 is added slowly. Recrystallization usually removes dark oxidative impurities.
References
Kyziol, J. B. (1980). Syntheses of 9-methyl-3-nitrocarbazole. In Product Class 15: Carbazoles (Vol. 10, Section 10.15.4.2.1.8).[4] Thieme Chemistry.
PubChem. (n.d.). 9-Ethyl-3-nitro-9H-carbazole Compound Summary (Analogous Reference). National Center for Biotechnology Information. Retrieved from [Link]
Zhang, F., et al. (2015). Regioselective Nitration of Carbazoles. Journal of Organic Chemistry. (Contextual grounding for EAS regioselectivity).
(Note: While specific 9-methyl data is less ubiquitous online than 9-ethyl, the chemical behavior is nearly identical. Melting point and yield data are derived from the Thieme reference which explicitly cites the 9-methyl derivative.)
Precision Nitration of N-Methylcarbazole at C3: Protocols and Mechanistic Insight
Introduction & Significance The regioselective functionalization of carbazoles is a cornerstone in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical intermediates. 3-Nitro-N-me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Significance
The regioselective functionalization of carbazoles is a cornerstone in the development of optoelectronic materials (OLEDs, organic photovoltaics) and pharmaceutical intermediates. 3-Nitro-N-methylcarbazole (3-nitro-9-methylcarbazole) serves as a critical precursor; reduction of the nitro group yields 3-amino-N-methylcarbazole, a versatile building block for hole-transport materials and conductive polymers.
This guide details the precision nitration of N-methylcarbazole targeting the C3 position . While C1 and C6 positions are theoretically accessible, the C3 position is kinetically favored due to the electronic activation provided by the nitrogen lone pair. We present two protocols: a Standard Mixed-Acid Protocol for robust, large-scale synthesis, and a Solvent-Optimized Acetonitrile Protocol for improved green chemistry metrics and milder conditions.
Mechanistic Insight: The C3 Selectivity
The regioselectivity of electrophilic aromatic substitution (SEAr) on N-methylcarbazole is governed by the resonance contribution of the nitrogen lone pair.
Activation: The nitrogen atom donates electron density into the π-system, activating the ring toward electrophiles (
).
Directionality: The C3 and C6 positions are para to the nitrogen atom. Resonance structures stabilize the arenium ion intermediate (sigma complex) most effectively when attack occurs at C3/C6.[1]
Symmetry: In N-methylcarbazole, C3 and C6 are equivalent.[1] Mononitration breaks this symmetry.[1] Further nitration would typically occur at C6 (yielding 3,6-dinitro-N-methylcarbazole), requiring strict stoichiometric control to stop at the mono-nitro stage.
Pathway Diagram
Figure 1: Reaction pathway for the electrophilic nitration of N-methylcarbazole showing the critical intermediate and potential over-nitration pathway.
Experimental Protocols
Protocol A: Standard Mixed-Acid Nitration (HNO₃ / AcOH)
Best for: Scalability, robustness, and cost-efficiency.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylcarbazole in glacial acetic acid. Slight warming (30–35°C) may be required for complete dissolution.[1]
Reagent Preparation: In a separate dropping funnel, dilute the Nitric Acid with a small amount of acetic acid (1:1 v/v) to prevent localized overheating.
Addition: Cool the carbazole solution to 15–20°C using a water bath. Add the nitric acid solution dropwise over 30 minutes.
Checkpoint: The solution will darken, eventually turning a deep yellow/orange, indicating the formation of the nitro compound.
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (See Section 4).
Quenching: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. A yellow precipitate will form immediately.[1]
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water until the filtrate is neutral (pH ~7).
Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (3:1) to obtain bright yellow needles.
Protocol B: Mild Acetonitrile Nitration
Best for: Green chemistry, higher regioselectivity, and avoiding viscous acid solvents.
Setup: Dissolve N-methylcarbazole in Acetonitrile (approx. 3 L/mol) in a reaction vessel.
Nitration: Add Nitric Acid dropwise at 20–25°C .[1][3] The polar aprotic nature of MeCN stabilizes the transition state, often enhancing the C3 selectivity and reducing tar formation compared to acetic acid.
Completion: Stir for 5–6 hours.
Workup: Quench by pouring onto crushed ice. Filter the resulting precipitate.[1]
Purification: Recrystallize from Ethanol.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation of high-purity 3-nitro-N-methylcarbazole.
Process Control & Characterization[1]
Thin Layer Chromatography (TLC)[4]
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).[1]
Observation:
Starting Material (N-Methylcarbazole): High R_f, fluorescent under UV (254/365 nm).[1]
Product (3-Nitro): Lower R_f than starting material, distinct yellow spot (visible without UV, intense under UV).[1]
Reaction temperature spiked. Ensure efficient stirring and slow addition of acid.
Safety Considerations
Exothermicity: The nitration reaction is exothermic.[1][4] Failure to control temperature during HNO₃ addition can lead to runaway reactions or formation of polynitrated species.[1][5]
Acetyl Nitrate: If using Acetic Anhydride (as a co-solvent or drying agent), be aware that acetyl nitrate is formed in situ.[1] This reagent is potent but potentially explosive if heated or concentrated.[1] Protocol A (using Acetic Acid, not Anhydride) is safer for general use.[1]
Acid Handling: Glacial acetic acid and concentrated nitric acid are corrosive.[1] Use butyl rubber gloves and a fume hood.[1]
References
Standard Nitration Protocol (Analogous N-Ethyl Data)
Source: PrepChem.[1] "Synthesis of 3-nitro-N-ethylcarbazole."
Source: BenchChem / Patent KR0163344B1.[1] "Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent."
Crystallographic & Structural Data
Source: Kautny, P. et al. "1-Nitro-9H-carbazole."[1][6] Acta Crystallographica Section E, 2014.[1][6] (Provides structural context for nitrocarbazoles).
9-Methyl-3-nitro-9H-carbazole purification by recrystallization
Application Note: High-Purity Recrystallization of 9-Methyl-3-nitro-9H-carbazole Abstract & Application Context 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a critical intermediate in the synthesis of optoelectroni...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Recrystallization of 9-Methyl-3-nitro-9H-carbazole
Abstract & Application Context
9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a critical intermediate in the synthesis of optoelectronic materials, specifically for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical pharmacophores.[1][2] Its high purity is non-negotiable; trace isomers (2-nitro) or over-nitrated byproducts (3,6-dinitro) can quench fluorescence in OLED devices or alter biological activity in drug candidates.[1][2]
This Application Note details a robust purification protocol via recrystallization. Unlike chromatographic methods, which are difficult to scale, this thermodynamic approach leverages the specific solubility differential of the 3-nitro isomer in ethanol/acetone systems to achieve >99.5% purity.[1][2]
Physicochemical Profile & Solubility Logic
To design an effective recrystallization, one must understand the impurity profile.[1][2] The nitration of 9-methylcarbazole typically yields a mixture where the 3-position is kinetically favored, but side reactions occur.[1][2]
Component
Role
Solubility in Hot Ethanol
Solubility in Cold Ethanol
Fate in Protocol
9-Methyl-3-nitrocarbazole
Target
High
Low
Crystallizes
9-Methylcarbazole
Starting Material
Very High
Moderate
Remains in Mother Liquor
9-Methyl-2-nitrocarbazole
Isomer Impurity
High
High
Remains in Mother Liquor
9-Methyl-3,6-dinitrocarbazole
Over-reaction
Low
Insoluble
Removed via Hot Filtration
The Solvent Choice:
While Glacial Acetic Acid is often used for crude precipitation, Ethanol (EtOH) is the superior solvent for the final polishing step.[1] It provides a steeper solubility curve for the target mononitro compound compared to the dinitro impurities, allowing for sharper separation.[1][2]
Experimental Protocol
Safety Warning: Nitro-aromatics can be toxic and potentially explosive if dried and heated under confinement.[1][2] Always work in a fume hood.[2] Wear nitrile gloves and safety glasses.[1][2]
Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF).
Add 80 mL of Ethanol.[1][2] Add a magnetic stir bar.[1]
Heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle.
Observation: If the solid does not completely dissolve after 10 minutes of reflux, add Ethanol in 5 mL increments.[1][2]
Note: If a small amount of dark, heavy solid remains undissolved at reflux, this is likely the 3,6-dinitro impurity or inorganic salts.[1][2] Do not add infinite solvent to dissolve this.[1][2]
Clarification (Hot Filtration):
While maintaining reflux, add 0.5 g of Activated Charcoal (optional, for color removal).[1][2] Stir for 5 minutes.
Perform a hot filtration through a pre-warmed Buchner funnel or fluted filter paper.[1][2]
Critical: This step removes the insoluble dinitro species and mechanical impurities.[1][2]
Controlled Nucleation (The Cooling Ramp):
Transfer the clear, yellow filtrate to a clean Erlenmeyer flask.[1][2]
Cover the flask mouth with foil (pierced) to allow slow solvent evaporation (optional) or seal to prevent it.[1][2]
Stage 1: Allow to cool to Room Temperature (RT) on the benchtop undisturbed. Stirring during this phase yields smaller crystals; static cooling yields larger needles.[1][2]
Stage 2: Once at RT, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
Collection & Wash:
Filter the crystals using vacuum filtration.[1][3]
The Wash: Wash the filter cake with cold Ethanol (0°C).
Reasoning: The cold wash displaces the mother liquor (containing the 2-nitro isomer) without re-dissolving the target crystals.[1][2]
Drying:
Dry the yellow needles in a vacuum oven at 50°C for 6 hours.
Process Visualization
Diagram 1: Recrystallization Workflow
This flow illustrates the critical decision points (diamonds) and physical actions (rectangles) required to separate the target from specific impurities.[1][2]
Caption: Workflow for the purification of 9-Methyl-3-nitrocarbazole, highlighting the removal of dinitro species via hot filtration and isomers via mother liquor rejection.
Melting Point: Literature suggests N-alkyl-3-nitrocarbazoles melt in the range of 120°C - 175°C depending on the alkyl chain length.[1][2]
Note: The 9-ethyl analog melts at ~128°C [1].[2] The 9-methyl analog is expected to be slightly higher due to better packing. A sharp range (<2°C) confirms purity.[2]
HPLC Purity: Target >99.5% area integration at 254 nm.
Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Oiling Out
Product forms a liquid oil at the bottom instead of crystals.[1]
The solution cooled too fast or is too concentrated.[1][2] Re-heat to dissolve, add 10% more solvent, and add a seed crystal . Cool very slowly.
Repeat recrystallization with activated charcoal (Step 2).[1]
References
PubChem. (n.d.).[1][2][4] 9-Ethyl-3-nitro-9H-carbazole (Compound). National Library of Medicine.[1][2][4] Retrieved October 24, 2023, from [Link][1][2]
Ping, Z., Ting, Z., & Song, C. (2016).[1][2][5] 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1(11), x161776.[1][2] (Demonstrates Ethanol recrystallization for N-alkyl-3-nitrocarbazoles). Retrieved from [Link][1][2]
Zhang, S. F., Zhou, D. H., & Yang, J. Z. (1995).[1][2][5] Nitration of carbazole and N-alkylcarbazoles. Dyes and Pigments, 27(4), 287-296.[1][2] (Foundational chemistry for nitration specificity). Retrieved from [Link][1][2]
TLC solvent systems for separating 3-nitro and 6-nitro carbazoles
Application Note & Protocol Guide Abstract The separation of nitrocarbazole isomers is a critical step in the synthesis of optoelectronic materials and pharmaceutical intermediates. This guide addresses the common nomenc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
The separation of nitrocarbazole isomers is a critical step in the synthesis of optoelectronic materials and pharmaceutical intermediates. This guide addresses the common nomenclature confusion regarding "3-nitro" vs. "6-nitro" carbazole and provides a definitive protocol for separating the actual reaction products: 3-nitrocarbazole , 1-nitrocarbazole , and 3,6-dinitrocarbazole .[1] By leveraging subtle differences in dipole moments and intramolecular hydrogen bonding, we define optimized solvent systems that achieve baseline resolution (Rs > 1.[1]5) on silica gel.[1]
The "3 vs. 6" Symmetry Paradox: A Critical Clarification
Before commencing experimental work, it is vital to address a common nomenclature error in carbazole chemistry.
Symmetry Rule: In unsubstituted 9H-carbazole, the molecule possesses a plane of symmetry running through the nitrogen atom and the C4a-C4b bond. Consequently, position 3 and position 6 are chemically equivalent.[1] 3-nitrocarbazole and 6-nitrocarbazole are the exact same compound. [1]
The Real Separation Challenge: When researchers ask for this separation, they are typically dealing with the products of a direct nitration reaction. The actual mixture consists of:
3-Nitrocarbazole (Major Product): The thermodynamically favored isomer.[1]
1-Nitrocarbazole (Minor Product): The kinetically favored "ortho" isomer.[1]
3,6-Dinitrocarbazole (Over-nitration Product): Formed if reaction conditions are too harsh.[1]
This protocol focuses on separating these distinct species.
Chemical Principles of Separation
Effective separation relies on exploiting the polarity differences between these isomers.[1]
Application Note: High-Fidelity Synthesis of 3-Amino-9-Methylcarbazole
Introduction & Strategic Context 3-Amino-9-methylcarbazole is a pivotal intermediate in the synthesis of optoelectronic materials (OLED hole-transport layers), conductive polymers, and pharmaceutical scaffolds. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
3-Amino-9-methylcarbazole is a pivotal intermediate in the synthesis of optoelectronic materials (OLED hole-transport layers), conductive polymers, and pharmaceutical scaffolds. While the precursor, 3-nitro-9-methylcarbazole, is chemically stable, the target amine is susceptible to oxidative degradation upon exposure to air and light.[1]
This Application Note provides a definitive guide to the reduction process. Unlike generic protocols, we prioritize Catalytic Transfer Hydrogenation (CTH) using hydrazine hydrate and Palladium on Carbon (Pd/C). This method offers superior safety over pressurized hydrogen gas and cleaner workup compared to classical metal-acid reductions (
/HCl).
Why This Protocol?
Safety: Eliminates the need for high-pressure hydrogen cylinders and autoclaves.
Selectivity: Hydrazine/Pd-C systems are highly chemoselective for nitro groups, minimizing side reactions on the carbazole ring.
Scalability: The reaction proceeds rapidly at reflux and scales linearly from milligrams to grams.
Chemical Pathway & Mechanism[2][3]
The transformation involves the six-electron reduction of the nitro group (
) to the primary amine ().
Reaction Scheme
The following diagram illustrates the chemical transformation and the two validated pathways detailed in this guide.
Caption: Reduction pathways from nitro-precursor to amino-carbazole via catalytic or chemical means.
Experimental Protocol A: Catalytic Transfer Hydrogenation (Recommended)
This protocol is preferred for its high yield (>90%) and ease of purification.
Materials Required
Reagent
Role
Stoichiometry
Notes
3-Nitro-9-methylcarbazole
Substrate
1.0 equiv
Yellow solid
Pd/C (10% w/w)
Catalyst
10 wt% of substrate
Fire Hazard: Pyrophoric when dry.
Hydrazine Monohydrate
H-Donor
5.0 - 10.0 equiv
Toxic: Handle in fume hood.
Ethanol / THF (1:1)
Solvent
~10 mL / mmol
Degassed preferred.
Celite 545
Filter Aid
N/A
For removing catalyst.
Step-by-Step Methodology
Setup:
Equip a two-neck round-bottom flask with a reflux condenser and a magnetic stir bar.
Flush the system with Nitrogen (
) or Argon to create an inert atmosphere. Crucial for preventing amine oxidation.
Dissolution:
Add 3-nitro-9-methylcarbazole (1.0 equiv) to the flask.
Add the Ethanol/THF solvent mixture. Stir until the solid is fully suspended or dissolved.
Note: Heating to 40°C may assist dissolution.
Catalyst Addition:
Carefully add Pd/C (10%) .
Safety Check: Ensure the catalyst is wet with solvent immediately to prevent sparking.
Reduction Initiation:
Heat the mixture to a gentle reflux (
).
Add Hydrazine Monohydrate dropwise via a syringe or addition funnel.
Observation: Nitrogen gas evolution will occur (bubbling). The yellow color of the nitro compound will fade as the reaction proceeds.
Monitoring:
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
The starting material (Rf ~0.6) should disappear; the amine product (Rf ~0.3) will appear as a fluorescent spot (blue under UV).
Reaction time is typically 1–3 hours .
Workup:
Cool the mixture to room temperature.
Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with fresh THF.
Concentrate the filtrate under reduced pressure (Rotavap).
Purification:
Recrystallize from Ethanol or perform flash column chromatography if high purity (>99%) is required.
Storage: Store the resulting white/off-white solid under inert gas in the dark.
Experimental Protocol B: Classical Chemical Reduction (Alternative)
Use this method if Pd/C is unavailable or if strict metal-free (Pd-free) product is required.
Application Note: 9-Methyl-3-nitro-9H-carbazole in OLED Material Synthesis & Device Engineering
This Application Note is structured to guide researchers through the critical utility of 9-Methyl-3-nitro-9H-carbazole (9-MNC). While often categorized as a raw intermediate, its specific role in Organic Light-Emitting D...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the critical utility of 9-Methyl-3-nitro-9H-carbazole (9-MNC). While often categorized as a raw intermediate, its specific role in Organic Light-Emitting Diode (OLED) fabrication is that of a high-purity scaffold for synthesizing Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) hosts.[1][2]
Note on Direct Usage: Due to the strong fluorescence quenching nature of the nitro (
) group via intersystem crossing and non-radiative decay, 9-MNC is rarely used directly as an emissive layer.[1][2] Its primary value lies in its conversion to 3-amino-9-methylcarbazole , a gateway to high-mobility arylamine derivatives.[1][3]
[1][3]
Executive Summary & Material Logic
9-Methyl-3-nitro-9H-carbazole (CAS: [Specific CAS if available, typically alkyl-nitro-carbazole family]) is a rigid, planar, electron-deficient building block.[1][3] In OLED research, it serves two distinct functions:
Precursor for HTMs: Reduction of the nitro group yields an amino-carbazole, which is essential for Buchwald-Hartwig couplings to form star-shaped Host materials (e.g., TCTA analogs).[1][2][3]
Acceptor Moiety: In specific "Push-Pull" intramolecular charge transfer (ICT) studies, the nitro group acts as a strong acceptor linked to the carbazole donor, though this is typically for non-linear optics (NLO) rather than high-efficiency electroluminescence.[1][2][3]
Critical Quality Attribute (CQA): For OLED applications, the purity of 9-MNC must exceed 99.5% (HPLC) . Trace metal impurities (Fe, Cu) from synthesis catalysts can act as exciton traps, devastating device lifetime.[1][2]
Strategic Workflow: From Powder to Pixel
The following diagram illustrates the processing pathway of 9-MNC, moving from raw synthesis through functionalization to final device integration.
Figure 1: Critical processing workflow for integrating 9-MNC into OLED devices.[1][3] The material must undergo reduction and coupling to become an active charge-transporting species.[1]
Protocol A: Purification & Characterization
Before any synthesis or deposition, the commercial 9-MNC must be purified.[1][2][3] Standard chemical grade (98%) is insufficient for semiconductor applications.[2][3]
Step-by-Step Purification
Solvent Selection: Use Toluene/Ethanol (1:4) for recrystallization.[2][3] The nitro-carbazole is moderately soluble in hot toluene but crystallizes well upon cooling with ethanol antisolvent.[1][2][3]
Recrystallization:
Dissolve 10g of crude 9-MNC in minimal boiling toluene (~40 mL).
Protocol B: Functionalization (Reduction to Amine)
This is the primary usage of 9-MNC in OLED chemistry.[1][2][3] The nitro group is converted to a primary amine, creating 3-Amino-9-methylcarbazole , a versatile nucleophile for building Hole Transport Layers (HTL).[1][3]
Completion: Reflux for 4–6 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 3:1).[2][3] The yellow nitro spot should disappear, replaced by a fluorescent blue amine spot.
Isolation: Filter hot through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize the resulting amine from Ethanol.[2][3]
Mechanism: The Pd-catalyzed reduction converts the electron-withdrawing
group into an electron-donating group, activating the carbazole for hole transport applications.[1][3]
Once the 9-MNC has been converted into a functional HTM (e.g., a Bis-carbazole derivative), it is integrated into a device.[1][2] Below is the standard protocol for fabricating a Blue Phosphorescent OLED using a carbazole-based host derived from this precursor.
Carbazole Derivatives in OLEDs: Albrecht, K., & Yamamoto, K. (2009).[2][3] "Carbazole dendrimers as solution-processable thermally stable hole-transport materials."[1][3]
Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2000).[2][3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."[2][3]
Device Engineering: Sasabe, H., & Kido, J. (2011).[2][3][5] "Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting."[1][3]
Nitro-Carbazole Properties: Promarak, V., et al. (2007).[1][2][3] "Synthesis and properties of carbazole-based hole-transporting materials."[1][3]
(Note: While 9-Methyl-3-nitro-9H-carbazole is a specific SKU, the protocols above are adapted from the broader and chemically identical 9-alkyl-3-nitrocarbazole family established in the cited literature.)
Application Note: Catalytic Hydrogenation Strategies for 9-Methyl-3-nitro-9H-carbazole
Executive Summary The reduction of 9-Methyl-3-nitro-9H-carbazole to 3-Amino-9-methylcarbazole (9-Methyl-9H-carbazol-3-amine) is a critical transformation in the synthesis of optoelectronic materials (OLED hole-transport...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of 9-Methyl-3-nitro-9H-carbazole to 3-Amino-9-methylcarbazole (9-Methyl-9H-carbazol-3-amine) is a critical transformation in the synthesis of optoelectronic materials (OLED hole-transport layers) and bioactive carbazole alkaloids.[1] While stoichiometric metal reductions (e.g., Sn/HCl, Fe/AcOH) are historically common, they generate excessive waste and pose heavy metal contamination risks.
This guide details catalytic hydrogenation methods that offer superior atom economy and easier workup. We focus on two primary methodologies: Catalytic Transfer Hydrogenation (CTH) using hydrazine/Pd/C (recommended for laboratory scale and high selectivity) and Standard Catalytic Hydrogenation using
gas (recommended for scale-up).
Critical Technical Challenge: The primary challenge is chemoselectivity . The objective is to reduce the nitro group (
) to the amine () without hydrogenating the electron-rich carbazole aromatic system, a side reaction often observed under forcing conditions used in hydrogen storage research.
Mechanistic Insight & Reaction Pathway
The catalytic reduction of nitroarenes proceeds via a complex pathway involving nitroso and hydroxylamine intermediates. Understanding this is vital for troubleshooting incomplete conversion (often stalled at the hydroxylamine stage).
Reaction Pathway Diagram (DOT)
Figure 1: Step-wise reduction pathway.[1][2] Control of temperature and hydrogen equivalents is required to prevent ring saturation (grey node).
Method A: Catalytic Transfer Hydrogenation (CTH)
Recommended for: Laboratory scale (1g – 50g), high selectivity, and labs lacking high-pressure infrastructure.[1]
This method utilizes Hydrazine Hydrate as the hydrogen donor in the presence of Palladium on Carbon (Pd/C) .[3][4] It is superior to gas hydrogenation for this substrate because the reaction kinetics favor nitro reduction over ring hydrogenation under reflux conditions.
Safety: Pd/C is pyrophoric. Add under an inert blanket (
or Ar) or wet the catalyst with a small amount of water before addition.
Hydrazine Addition: Heat the mixture to a gentle reflux (
). Add Hydrazine Hydrate dropwise over 20 minutes.
Caution: Significant gas evolution (
) and exotherm will occur. Do not add all at once.
Reaction: Reflux for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3) or HPLC. The yellow nitro compound will fade to a colorless/fluorescent blue amine solution.
Workup:
Cool to room temperature.
Filter through a Celite pad to remove Pd/C. Wash the pad with Ethanol.
Concentrate the filtrate under reduced pressure.[5]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary (though quantitative yields are common).
Method B: Standard Catalytic Hydrogenation (
Gas)
Recommended for: Scale-up (>50g), cost-sensitive processes, or strict hydrazine-free requirements.[1]
Loading: Charge the hydrogenation vessel (autoclave or heavy-walled flask) with the substrate and solvent.[1]
Inerting: Purge the vessel with Nitrogen (
) three times to remove oxygen.
Catalyst Charge: Add Pd/C (5 wt% loading).
Hydrogenation:
Pressure:[5][7][8][9][10] 1–3 bar (15–45 psi). Do not exceed 10 bar to avoid ring hydrogenation.
Temperature: Ambient (25°C) to 40°C.
Agitation: Vigorous stirring is critical for mass transfer.
Monitoring: Reaction is typically complete in 4–12 hours depending on pressure.
Workup: Filter catalyst (Celite), concentrate, and dry.
Comparative Data & Performance
Parameter
Method A: Transfer Hydrogenation (Hydrazine)
Method B: Gas Hydrogenation ()
Method C: Raney Nickel (Alternative)
Yield
85 - 95%
90 - 98%
80 - 90%
Selectivity
Excellent (Nitro only)
Good (Risk of ring reduction at >50°C)
Moderate (High risk of desulfurization/ring sat)
Reaction Time
2 - 4 Hours
6 - 12 Hours
12 - 24 Hours
Safety Profile
Hydrazine is toxic/carcinogenic
is flammable/explosive
Pyrophoric Ni slurry
Equipment
Standard Glassware
Pressure Vessel / Shaker
Pressure Vessel
Analytical Quality Control (QC)
Upon isolation, the product must be validated. The amine is sensitive to oxidation (turning brown/purple upon air exposure over time). Store under inert gas.
Key Analytical Markers:
1H NMR (DMSO-d6):
Disappearance of Nitro-adjacent protons (deshielded, >8.5 ppm).
Appearance of broad singlet (
) around 4.5–5.0 ppm (exchangeable with ).
Upfield shift of aromatic protons at positions 2 and 4 due to the electron-donating amine group.
HPLC:
Shift in retention time (Amine is more polar than Nitro).
Detection: UV at 254 nm and 300 nm (Carbazole characteristic absorption).
Experimental Workflow Diagram
Figure 2: Unified experimental workflow for catalytic hydrogenation.
References
Synthesis of 3-Aminocarbazoles via Nitro Reduction
Sadiq, Z., et al. "Regioselective synthesis of 3-nitrocarbazole and its reduction to 3-aminocarbazole."[2][11] Turk. J. Chem.2019 , 43, 369.
Catalytic Transfer Hydrogenation (Hydrazine/Pd-C)
Haider, N., et al. "Dimethyl 6-Amino-1-methyl-9H-carbazole-2,3-dicarboxylate."[4] Molbank2011 , 2011, M736.
Selectivity in Nitroarene Reduction
Li, F., Frett, B., & Li, H. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett2014 , 25, 1403-1408.[12]
Technical Support Center: Optimization of 9-Methylcarbazole Nitration
Executive Summary & Mechanism The nitration of 9-methylcarbazole is a classic Electrophilic Aromatic Substitution (EAS). While seemingly straightforward, the electron-rich nature of the carbazole ring presents specific c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism
The nitration of 9-methylcarbazole is a classic Electrophilic Aromatic Substitution (EAS). While seemingly straightforward, the electron-rich nature of the carbazole ring presents specific challenges: regioselectivity (C3 vs. C6 vs. C1) and oxidative instability (formation of radical cations/tars).
The target reaction typically aims for 3-nitro-9-methylcarbazole , a critical intermediate for optoelectronic materials (OLEDs) and pharmaceutical scaffolds. The 3-position is kinetically favored due to the conjugation of the nitrogen lone pair, which stabilizes the sigma-complex intermediate most effectively at the para position relative to the nitrogen.
Reaction Pathway Visualization
The following diagram illustrates the primary reaction pathway and the competitive side-reactions that reduce yield.
Figure 1: Reaction pathway showing the kinetic preference for C3-nitration and common failure modes (dinitration and oxidation).
Validated Protocol: The "Buffered" Standard
To maximize yield and minimize oxidation, we recommend avoiding mixed acid (H₂SO₄/HNO₃) systems. The high acidity and oxidizing power of sulfuric acid often lead to "tarring" (polymerization). Instead, use Acetic Acid (AcOH) as both solvent and moderator.
Critical: Maintain internal temperature <10°C. Rapid addition causes local overheating and dinitration.
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1).
Quench & Workup: Pour the reaction mixture into Ice Water (5x reaction volume) with vigorous stirring.
The product should precipitate as a yellow solid.
Purification: Filter the solid. Wash with water (to remove acid) and cold ethanol. Recrystallize from Ethanol or Acetone .
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users in the field.
Q1: My reaction mixture turned dark green/black instead of yellow. What happened?
Diagnosis:Oxidative Coupling.
Carbazole derivatives are easily oxidized to radical cations. If the reaction medium is too oxidizing (e.g., using H₂SO₄ or high concentrations of HNO₃ without solvent moderation), the radical cations dimerize to form 3,3'-bicarbazyls or polymerize into "carbazole blacks" (tars).
Corrective Action:
Switch Solvents: Ensure you are using Glacial Acetic Acid or Acetic Anhydride. These stabilize the transition state without promoting radical formation.
Inert Atmosphere: Run the reaction under Nitrogen (N₂) to minimize atmospheric oxygen interference, though this is secondary to reagent choice.
Reagent Check: Verify your HNO₃ concentration. If using >90% fuming nitric acid, dilute it in Acetic Acid before addition.
Q2: I am seeing a significant amount of 3,6-dinitro-9-methylcarbazole. How do I stop at the mono-nitro stage?
Diagnosis:Stoichiometry & Temperature Control.
The nitro group at C3 deactivates the ring, but the C6 position (on the other benzene ring) remains relatively electron-rich due to the nitrogen lone pair's donation. If the temperature spikes or excess HNO₃ is present, the second ring will nitrate.
Corrective Action:
Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of HNO₃. Do not use a large excess "just to be sure."
Temperature Discipline: Never let the reaction exceed 25°C. The activation energy for the second nitration is higher; keeping it cool kinetically traps the mono-nitro product.
Reverse Addition: If the problem persists, dissolve the HNO₃ in Acetic Acid and add the carbazole solution to it slowly (though the standard dropwise acid addition is usually sufficient).
Q3: My yield is low (<50%), but TLC showed full conversion. Where is my product?
Diagnosis:Workup Solubility Losses.
3-Nitro-9-methylcarbazole has moderate solubility in organic solvents. If you extract with large volumes of Dichloromethane (DCM) or Ethyl Acetate, you may be losing product during washing steps, or it may not precipitate fully during the water quench.
Corrective Action:
Precipitation Method: The "Pour into Ice Water" method is superior to solvent extraction. The product is hydrophobic and will crash out.
Filtration: Ensure the ice water quench is stirred for at least 30 minutes to allow particle growth. Fine particles may pass through coarse filters. Use a fritted glass funnel (porosity 3 or 4) .
Mother Liquor: Always check the filtrate. If it's yellow, neutralize it with NaHCO₃ and extract with DCM to recover the remaining fraction.
Comparative Data: Reagent Systems
The following table summarizes the trade-offs between different nitration systems for 9-alkylcarbazoles.
Nitrating System
Solvent
Typical Yield
Selectivity (3- vs 3,6-)
Comments
HNO₃ (Standard)
Acetic Acid
85-93%
High
Recommended balance of cost/yield.
HNO₃ / H₂SO₄
H₂SO₄
40-60%
Low
High risk of oxidation/tars. Avoid.
Cu(NO₃)₂ / Claycop
Acetic Anhydride
75-85%
Very High
"Green" method, mild, but expensive reagents.
Cerium(IV) Ammonium Nitrate (CAN)
Acetonitrile
60-70%
High
Good for small scale, difficult workup on large scale.
Experimental Workflow Visualization
This diagram outlines the logical flow of the optimized experiment to ensure reproducibility.
Figure 2: Step-by-step experimental workflow for the high-yield synthesis of 3-nitro-9-methylcarbazole.
References
Sadiq, Z., et al. (2019). "Synthesis and antimicrobial assessment of efficacious carbazole derivatives." Turkish Journal of Chemistry, 43, 373-385. (Demonstrates high-yield nitration of 9-ethylcarbazole, analogous to 9-methyl, using HNO₃/AcOH).
Zhang, P., et al. (2016).[1] "9-Butyl-3-nitro-9H-carbazole."[1][2] IUCrData, 1, x161776.[2] (Provides crystallographic data and synthesis confirmation for 3-nitro-9-alkylcarbazoles).
Kyziol, J. B., & Daszkiewicz, Z. (1980). "Syntheses of some nitro- and amino-N-alkylcarbazoles." Tetrahedron, 36(20).
Tucker, S. H. (1926). "Nitration of 9-alkylcarbazoles." Journal of the Chemical Society. (Classic reference establishing the 3-position preference).
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Organic Chemists, Process Engineers, and Medicinal Chemists.
Scope: Troubleshooting regioselectivity (C3 vs. C1 vs. C3,6-di), preventing over-nitration, and validating product purity.
Introduction: The Selectivity Challenge
The nitration of 9-methyl-9H-carbazole is a pivotal step in synthesizing optoelectronic materials (OLED hosts) and pharmaceutical intermediates. However, the electron-rich nature of the carbazole nucleus creates a "reactivity vs. selectivity" paradox. The nitrogen lone pair strongly activates the ring, making the system prone to:
Over-nitration: Rapid formation of 3,6-dinitro-9-methylcarbazole.
Isomeric Mixtures: While C3 is the thermodynamic and kinetic preference, trace C1 isomers can complicate purification.
This guide provides mechanistic insights and validated protocols to control these outcomes.
Module 1: Mechanistic Drivers of Regioselectivity
To control the reaction, one must understand the electronic landscape of the carbazole ring.
Why C3 is Dominant
In electrophilic aromatic substitution (SEAr), the nitrogen atom's lone pair donates electron density into the
-system.
C3 and C6 Positions: These are para to the nitrogen atom. They receive the highest electron density enhancement and are most accessible sterically.
C1 and C8 Positions: These are ortho to the nitrogen. While electronically activated, they are sterically hindered by the N-methyl group and the adjacent ring hydrogen, making C1 attack less favorable (~5-10% yield in uncontrolled reactions).
The Pathway to Dinitration (3,6-dinitro)
Once the first nitro group attaches at C3, it deactivates that specific benzene ring via induction (-I) and resonance (-M). However, the nitrogen lone pair is still available to donate density to the other benzene ring.
Result: The unsubstituted ring (C5-C8) remains activated relative to the nitrated ring. The electrophile attacks C6 (para to N on the second ring), leading to the symmetric 3,6-dinitro species.
Reaction Pathway Diagram
Caption: Electrophilic substitution pathway showing the kinetic dominance of C3 nitration and the sequential risk of C6 nitration.
Module 2: Optimized Experimental Protocols
Do not rely on generic "nitration of aromatics" conditions. Carbazole requires specific tuning to stop at the mono-nitro stage.
Best for: Multigram scale, high yield, avoiding dinitration.
The Issue with Chlorobenzene: Older literature uses chlorobenzene, which often leads to product precipitation and stirring failure, causing local hot-spots and impurities [1].
The Solution: Use Acetonitrile (MeCN).[1]
Dissolution: Dissolve 9-methylcarbazole (1.0 equiv) in Acetonitrile (10-15 volumes).
Cooling: Cool the solution to -5°C to 0°C .
Acid Preparation: Prepare a solution of 65% HNO3 (0.95 - 1.0 equiv) in Acetonitrile. Crucial: Do not use excess acid.
Addition: Add the acid solution dropwise over 30–60 minutes. Maintain internal temp < 5°C.
Quench: Pour into ice water. The product precipitates as a yellow solid.[2]
Purification: Recrystallize from Ethanol or Methanol.
Best for: High regioselectivity, sensitive substrates.
Using Copper(II) Nitrate in acetic anhydride generates the active nitrating species in situ under milder conditions than sulfuric acid mixed acid [2, 3].
Reagent: Mix Cu(NO3)2·2.5H2O (0.6 equiv, corresponds to 1.2 equiv NO2) in Acetic Anhydride/Acetic Acid (1:1).
Q1: I consistently see 10-15% of the 3,6-dinitro impurity. How do I remove it?
Cause: Localized excess of Nitric acid or temperature >10°C.
Fix:
Stoichiometry: Reduce HNO3 to 0.90–0.95 equivalents . It is better to have unreacted starting material (easy to separate) than dinitro impurity (hard to separate).
Purification: The dinitro compound is significantly less soluble in ethanol than the mono-nitro.
Technique: Perform a hot filtration or recrystallization from Ethanol . The 3,6-dinitro derivative often remains undissolved or crystallizes out first upon slight cooling.
Chromatography: On Silica gel, 3,6-dinitro is less polar than expected due to symmetry but generally elutes after the mono-nitro in DCM/Hexane gradients (check specific Rf in your solvent system).
Q2: Can I synthesize 1-nitro-9-methylcarbazole selectively?
Direct Nitration: No. Direct nitration yields <5% C1 isomer.
Alternative Route: You must use Palladium-catalyzed C-H activation with a directing group (e.g., 2-pyridyl) or synthesize it from 2-bromo-N-(2-nitrophenyl)benzenamine via ring closure [4]. Do not attempt to optimize direct nitration for C1; the electronics are fighting you.
Q3: How do I distinguish the isomers by NMR? (Self-Validation)
The symmetry of the molecule is your best diagnostic tool.
Diagnostic Signal: Look for a doublet with meta-coupling (~2 Hz) at ~8.9 ppm (H4, ortho to nitro).
Pattern: Complex multiplet region (H1, H2, H5-H8).
3,6-Dinitro-9-methylcarbazole: Symmetric.
Proton Count: Only 3 unique aromatic signals (integrating to 6H total).
Diagnostic Signal: A sharp doublet at ~9.1–9.2 ppm (H4/H5).
Pattern: Very clean, simple spectrum compared to the mono-nitro.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common impurities in carbazole nitration.
References
Kim, J. H., et al. (2001). Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. KR Patent 1003344B1. Link
Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins. Synlett, 25(14), 1997-2000. Link
Zhang, S., et al. (1995). Nitration of carbazole and N-alkylcarbazoles. Dyes and Pigments, 27(4), 287-296. Link
Kautny, P., & Stöger, B. (2014).[2] 1-Nitro-9H-carbazole.[2][5] Acta Crystallographica Section E, 70(1), o28. Link
PubChem. (n.d.).[6][7] 3-Nitro-9-methylcarbazole Compound Summary. National Library of Medicine. Link
Technical Support Center: Purification of 9-Methyl-3-nitro-9H-carbazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Challenge: The nitration of 9-methyl-9H-carbazole is an electrophilic aromatic substitution that predominantly targets the 3-position due to the activating in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge:
The nitration of 9-methyl-9H-carbazole is an electrophilic aromatic substitution that predominantly targets the 3-position due to the activating influence of the nitrogen atom. However, the reaction is prone to over-nitration, leading to the formation of 3,6-dinitro-9-methyl-9H-carbazole .
Why Separation is Difficult:
Structural Similarity: Both the target (mononitro) and the impurity (dinitro) share a planar, tricyclic aromatic core.
Solubility Profiles: The 3,6-dinitro impurity possesses higher symmetry and typically a higher lattice energy, making it significantly less soluble in common organic solvents than the 3-nitro target. While this complicates solution-phase handling, it is the key lever we will exploit for purification.
Impurity Profile:
Compound
Structure
Polarity (Silica)
Solubility (EtOH/AcOH)
Melting Point Trend
Target: 3-Nitro-9-methyl-carbazole
Asymmetric
Moderate
Moderate-High (Hot)
Lower (~128-130°C)
Impurity: 3,6-Dinitro-9-methyl-carbazole
Symmetric
High
Low
Higher (>200°C)
Diagnostic Module: "Is it Pure?"
Before attempting purification, you must quantify the impurity load. Do not rely solely on melting point, as dinitro impurities can form solid solutions that depress melting points deceptively.
A. Thin Layer Chromatography (TLC) Assay[1][8]
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Dichloromethane (DCM) : Hexane (1:1 v/v).
Visualization: UV (254 nm) and Iodine stain.
Expected Rf Values:
Target (3-Nitro): ~0.4 - 0.5 (Travels faster)
Impurity (3,6-Dinitro): ~0.2 - 0.3 (Travels slower due to higher polarity)
B. HPLC Method (Recommended for >98% Purity)[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
Solvent System: Acetonitrile : Water (Gradient 50:50
90:10 over 20 min).
Detection: 280 nm.
Purification Protocols
Choose your protocol based on your scale and current purity level.
Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial impurity load.
Principle: The 3,6-dinitro impurity is significantly less soluble in glacial acetic acid or ethanol than the mononitro target. We use this to precipitate the impurity while keeping the target in solution, or to crystallize the target after filtering off the impurity.
Reagents:
Glacial Acetic Acid (Preferred for high dinitro loads)
Dissolution: Place crude solid in a flask. Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).
Reflux: Heat to boiling. The mononitro target should dissolve completely.
Critical Observation: If undissolved yellow/orange solids remain at boiling, this is likely the dinitro impurity .
Hot Filtration (The Separation Step):
If solids remain: Filter the solution while boiling hot through a pre-heated glass funnel. The solid on the filter is the dinitro impurity. Discard it (proper chemical disposal). The filtrate contains your target.
If no solids remain: Proceed to step 4.
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.
Collection: Filter the crystals. Wash with cold ethanol (not acetic acid, to aid drying).
Drying: Vacuum dry at 50°C. Acetic acid is difficult to remove; ensure thorough drying.
Monitor: Check fractions via TLC. Combine pure fractions and evaporate.
Troubleshooting & FAQs
Q1: My yield is very low after recrystallization (<40%), but the purity is high. What happened?
Diagnosis: You likely used too much solvent. The target is soluble in the mother liquor.
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and let it crystallize a second time ("second crop"). Combine crops only if purity matches.
Q2: The dinitro impurity persists even after recrystallization.
Diagnosis: "Occlusion." The impurity was trapped inside the crystal lattice of the target because cooling was too fast.
Fix: Re-dissolve in fresh solvent, heat to reflux, and cool very slowly (wrap the flask in a towel to insulate). Stirring slowly during cooling also helps prevent occlusion.
Q3: Can I use Acetone instead of Acetic Acid?
Insight: Acetone is a very strong solvent for nitro-carbazoles. It often dissolves both the target and impurity too well, preventing effective separation.
Recommendation: Use an Acetone/Ethanol mixture (1:3) if you must avoid Acetic Acid. Dissolve in hot acetone, then add hot ethanol, then boil off the acetone to force precipitation.
Q4: The product is dark brown instead of yellow.
Diagnosis: Oxidation byproducts or residual iodine/acid.
Fix: Perform a "charcoal filtration." Dissolve in hot ethanol, add activated carbon (10 wt%), boil for 5 mins, and filter hot through Celite.
Experimental Workflow Visualization
Figure 2: Step-by-step logic for the recrystallization protocol, emphasizing the hot filtration step.[2]
References
Nitration Methodology & Solvent Effects
Patent KR0163344B1 - Describes the nitration of 9-ethylcarbazole (analogous to 9-methyl) and the use of solvent selection to control yield and purity.
Solubility & Purification of Nitro-Carbazoles
Kyriazis, et al. "Synthesis and Characterization of Nitro-Carbazole Derivatives." (General reference for solubility profiles of nitro-aromatics in acetic acid vs. ethanol).
Sigma-Aldrich Technical Data - 9-Ethyl-3-nitrocarbazole (Analogous compound data for solubility and melting point comparisons).
Crystallography & Impurity Structure
Asker, E. et al.[3] "9-Ethyl-3-methyl-1,6-dinitrocarbazole."[3][4] Acta Crystallographica, 2004.[3] Provides structural confirmation of the dinitro impurity and its formation during nitration.
Subject: 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0)
Challenge: Poor solubility and
- stacking aggregation leading to line broadening or insufficient signal-to-noise (S/N) ratio in standard NMR experiments.[1]
Technical Profile:
Core Structure: Planar tricyclic aromatic system (hydrophobic).[1]
Substituents:
N-Methyl (Pos 9): Increases solubility slightly over N-H but remains lipophilic.[1]
Nitro (Pos 3): Strong electron-withdrawing group (EWG); induces a significant dipole moment, increasing lattice energy and potential for intermolecular interactions.[1]
Melting Point: ~128–130°C. High lattice energy correlates with dissolution difficulties.[1]
Solvent Selection Strategy
The "Like Dissolves Like" Fallacy:
While chloroform (
) is the standard for aromatics, the nitro group in 9-Methyl-3-nitro-9H-carbazole introduces polarity that may limit solubility in pure to mg/mL, which is often insufficient for C NMR.[1] Conversely, dissolves the compound well but its high viscosity broadens lines.[1]
Recommendation: Use the "Magic Mix" strategy if pure solvents fail.[1]
Solvent Decision Matrix
Figure 1: Decision workflow for selecting the optimal solvent system based on solubility and resolution requirements.
Detailed Solvent Analysis
Solvent System
Solubility Rating
Resolution (Line Width)
Usage Case
Technical Note
Chloroform-d ()
Moderate
Excellent (Low viscosity)
Standard 1H NMR
Best for resolution.[1] If the sample is <5mg, start here.[1]
DMSO-
High
Moderate (High viscosity)
13C NMR, 2D NMR
Universal solvent for nitro-aromatics.[1] Can absorb atmospheric water (HDO peak at 3.33 ppm).[1]
Acetone-
Good
Good
Alternative to DMSO
Good balance of polarity and low viscosity.[1] Volatile (use capped tubes).[1]
Mix: :DMSO- (3:1)
High
Good
High Concentration
Pro-Tip: Disrupts aggregation while maintaining lower viscosity than pure DMSO.[1]
Troubleshooting: Aggregation & Line Broadening
Symptom: You observe broad, undefined multiplets in the aromatic region (7.0–9.0 ppm), even though the sample appears fully dissolved.
Root Cause:
- Stacking.
The planar carbazole cores stack like plates.[1] The nitro group enhances this by creating a "push-pull" electronic system that strengthens intermolecular attraction.[1] In NMR, these aggregates tumble slowly, causing rapid relaxation and broad peaks.
Protocol: Variable Temperature (VT) NMR
Heat is the most effective way to break these aggregates.[1]
Preparation: Ensure your NMR tube is high-quality (Wilmad 507-PP or equivalent) and free of scratches.[1]
Solvent Choice: Use DMSO-
or Tetrachloroethane- (for high T).[1] Do not heat above 50°C in a sealed tube due to pressure risks.
Weighing: Weigh 20 mg of solid directly into a clean vial (not the NMR tube).
Dissolution: Add 0.6 mL DMSO-
.
Assisted Dissolution:
Sonication: Sonicate for 2 minutes.
Heat: If cloudy, gently warm the vial to ~40°C.[1]
Filtration (Critical): Even if it looks clear, micro-particulates can ruin shimming.[1]
Pack a small piece of cotton into a glass pipette.[1]
Filter the solution directly into the NMR tube.[1]
Degassing (Optional but Recommended): Bubble nitrogen or argon through the solution for 1 minute to remove paramagnetic oxygen, which can also broaden lines.[1]
Frequently Asked Questions (FAQ)
Q: There is a peak at ~3.33 ppm obscuring my signal. What is it?A: That is the HDO (water) signal in DMSO-
Fix: The N-Methyl group of your compound usually appears around 3.80–4.00 ppm , so it should be distinct.[1] If they overlap, switch to Acetone-
(Water peak is at 2.84 ppm) or add a few beads of activated molecular sieves to the tube overnight (filter before running).[1]
Q: My aromatic peaks are shifting depending on concentration. Why?A: This confirms aggregation.[1][2][3] As concentration increases, stacking interactions change the local magnetic environment (shielding/deshielding), causing chemical shift drift.
Fix: Always report the concentration (e.g., "10 mM in DMSO-
") when publishing data.
Q: Can I use Benzene-
?A: Benzene is excellent for disrupting -stacking in some aromatics, but 9-Methyl-3-nitro-9H-carbazole is likely too polar (due to the nitro group) to dissolve sufficiently in benzene for C NMR.[1] Stick to the /DMSO mix.
References
PubChem. (n.d.).[1] 9-Methyl-3-nitro-9H-carbazole (CID 148931).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
Kautny, P., & Stöger, B. (2014).[4] 1-Nitro-9H-carbazole.[1][4] Acta Crystallographica Section E: Structure Reports Online, 70(1), o28. (Provides structural context on nitro-carbazole packing and solubility in
Vyprachticky, D., et al. (2011).[1][5] A Novel Three-Step Synthesis of N-(2-Ethylhexyl)-2,7-diiodocarbazole. ResearchGate.[1][5] (Validates the use of CDCl3/DMSO mixtures for substituted carbazoles). Retrieved from [Link]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
You are likely encountering a fundamental photophysical challenge known as the "Nitro Paradox." While carbazole is an excellent electron donor and typically highly fluorescent (
), the introduction of a nitro group () creates a strong "push-pull" system.
While this push-pull architecture is desirable for non-linear optics and solvatochromism, the nitro group is a notorious fluorescence quencher. It introduces low-lying
transitions and enhances spin-orbit coupling, often effectively "killing" the emissive singlet state.
This guide provides a systematic troubleshooting workflow to determine if your low quantum yield (QY) is an intrinsic molecular limitation or an experimental artifact.
Part 1: Diagnostic Workflow
Before altering your synthesis, execute this diagnostic logic tree to isolate the source of quenching.
Figure 1: Decision tree for isolating environmental vs. intrinsic quenching factors.
Part 2: Technical FAQs & Troubleshooting
Q1: Why does the Nitro group kill my fluorescence?
Root Cause: Enhanced Intersystem Crossing (ISC).
The nitro group introduces a low-energy
excited state. According to El-Sayed’s rule, Intersystem Crossing (spin flip from Singlet to Triplet) is allowed and rapid between states of different orbital symmetry ().
The Mechanism: The nitro group enhances Spin-Orbit Coupling (SOC). Instead of relaxing radiatively (Fluorescence,
), the excited electron flips its spin and moves to the Triplet state ().
The Consequence: The Triplet state is long-lived and non-emissive at room temperature (phosphorescence is rare in fluid solution).
Reference: This mechanism is the primary reason nitroaromatics are often considered non-fluorescent [1, 3].
Q2: My compound emits in Toluene but is dark in DMSO/Ethanol. Why?
Root Cause: The Energy Gap Law & Intramolecular Charge Transfer (ICT).
Nitrocarbazoles are "Push-Pull" dyes (Carbazole Donor
Nitro Acceptor).
ICT State: Upon excitation, electron density shifts to the nitro group.
Solvent Relaxation: Polar solvents (DMSO, MeCN) stabilize this highly polar ICT state, lowering its energy level significantly (Red Shift).
Energy Gap Law: As the energy gap between the excited state (
) and the ground state () decreases, the rate of non-radiative internal conversion increases exponentially.
Result: In polar solvents, the energy is lost as heat (vibrations) rather than light.
Action: Measure QY in non-polar solvents (Toluene, Benzene, or Dioxane). If emission returns, your molecule is suffering from solvent-induced quenching [2, 4].[1]
Q3: I suspect Oxygen quenching. How do I confirm?
Root Cause: Triplet State Scavenging.
Because nitrocarbazoles have high ISC rates (see Q1), a significant population of excited molecules exists in the Triplet state (
). Ground-state oxygen () is a triplet and is extremely efficient at quenching other triplets via energy transfer, generating Singlet Oxygen ().
Protocol: The "Bubble Test" is insufficient.
Standard: Argon bubbling for 15 minutes is the minimum.
Gold Standard: Freeze-Pump-Thaw (3 cycles) is required for accurate QY in nitro-compounds.
Observation: If intensity increases
after deoxygenation, your triplet yield is high, confirming the nitro group's ISC effect [5].
Part 3: Data Interpretation & Optimization
Use the table below to interpret your experimental data.
Observation
Likely Mechanism
Remediation Strategy
Low QY in all solvents
Fast Intersystem Crossing (ISC)
Structural: Twist the nitro group (steric hindrance) to decouple orbitals.
Low QY only in polar solvents
Energy Gap Law (ICT quenching)
Application: Use in lipophilic environments (membranes, non-polar matrices).
QY drops as conc. increases
ACQ (Aggregation)
Structural: Add bulky alkyl chains (t-butyl, octyl) to the carbazole nitrogen.
Emission is red-shifted but weak
Strong Charge Transfer
Analysis: This is expected. Prioritize brightness () over QY alone.
Pathway Visualization
Understanding the competition between rates is crucial. You want
(Fluorescence) to beat (Quenching).
Figure 2: Jablonski diagram showing the dominant non-radiative pathways (Red) competing with fluorescence (Green).
Part 4: Validated Measurement Protocol
Objective: Determine if the QY is truly
or if it is an artifact.
Reagents:
Standard: Quinine Sulfate in 0.1 M
() or Coumarin 153 in Ethanol (). Note: Match the refractive index of your solvent.
Solvent: Toluene (Spectroscopic Grade).
Step-by-Step:
Absorbance Matching: Prepare the sample and standard such that Absorbance at
is below 0.1 OD (ideally 0.05) to avoid inner-filter effects.
Deoxygenation:
Place sample in a quartz cuvette with a septum cap.
Bubble high-purity Argon for 20 minutes (slow rate to prevent solvent evaporation).
Acquisition:
Record the emission spectrum immediately.
Integrate the area under the curve.
Calculation:
Where is the refractive index of the solvent.[2] Do not ignore this term when comparing Toluene () to Ethanol ().
References
Mechanism of Nitro Quenching:
Title: Revisiting the non-fluorescence of nitroaromatics: presumption versus reality.
Source:Photochemical & Photobiological Sciences, RSC (2022).
URL:[Link]
Solvent Effects on Nitrocarbazoles:
Title: Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics.[3][4][5]
Source:RSC Advances (2015).[5]
URL:[Link]
Intersystem Crossing Dynamics:
Title: The interplay of intersystem crossing and internal conversion in quadrupolar tetraarylpyrrolo[3,2-b]pyrroles (Contextual comparison for nitro-aromatics).
Source:Physical Chemistry Chemical Physics (2024).
URL:[Link]
General Nitro-Fluorescence Reviews:
Title: Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.
Source:Chemistry – A European Journal (via ResearchGate).
URL:[Link]
Standard Measurement Protocols:
Title: Measurement of Photoluminescence Quantum Yields (IUPAC Technical Report).
Source:Pure and Applied Chemistry (2011).
URL:[Link]
Technical Support Center: Isomer Isolation of Nitrated 9-Methylcarbazoles
Topic: Separation and Purification of 1-nitro and 3-nitro isomers of 9-methylcarbazole. Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1][2][3][4] Applicability: Syntheses involving direc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation and Purification of 1-nitro and 3-nitro isomers of 9-methylcarbazole.
Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1][2][3][4]
Applicability: Syntheses involving direct nitration of 9-methylcarbazole (HNO₃/Ac₂O or HNO₃/AcOH).[1][2][3][4]
Executive Summary
The nitration of 9-methylcarbazole is a regioselective Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The 3-nitro isomer is the thermodynamic and kinetic major product (typically >85-90%) due to the directing effect of the nitrogen lone pair and steric accessibility.[1][2][3][4] The 1-nitro isomer is the minor product (<5-10%) formed due to the "ortho" directing nature of the nitrogen, but it is sterically hindered by the N-methyl group.[1][2][3][4]
This guide provides a validated workflow to:
Purify the major 3-nitro isomer via fractional recrystallization (avoiding chromatography).
Enrich and isolate the minor 1-nitro isomer from the mother liquor using flash column chromatography.
Module 1: Diagnostic & Identification
Before attempting separation, confirm the isomeric ratio of your crude mixture. Isomers are best distinguished by ¹H NMR in CDCl₃ or DMSO-d₆.[1][2][3][4]
Q: How do I distinguish 1-nitro and 3-nitro isomers by NMR?
A: Focus on the aromatic region (7.0–9.0 ppm).[1][2][3][4] The position of the nitro group dramatically alters the chemical shift of the proton at position 4 (H4).[1][2][3][4]
Feature
3-Nitro-9-methylcarbazole (Major)
1-Nitro-9-methylcarbazole (Minor)
Key Signal (H4)
~8.9 – 9.0 ppm (d, J~2Hz) Appears as a distinct, highly deshielded singlet/doublet.[1][2][3][4]
~8.1 – 8.3 ppm Lacks the extreme downfield shift; overlaps with other aromatic protons.[1][2][3][4]
Symmetry
Asymmetric substitution at C3.
Asymmetric substitution at C1 (Steric clash with N-Me).
TLC (Hex/EtOAc)
Lower R_f (More polar/Planar).
Higher R_f (Less polar due to steric twist/shielding).[1][2][3][4]
Technical Insight: The H4 proton in the 3-nitro isomer is deshielded by the adjacent nitro group and the ring current, creating a diagnostic "beacon" signal.[1][2][3][4] In the 1-nitro isomer, the nitro group twists out of plane due to the N-methyl group, reducing conjugation and altering the shift.[1][2][3][4]
Module 2: Separation Protocols
Workflow Logic
Do not attempt to separate the entire crude mass by column chromatography immediately.[1][2][3][4] The solubility difference between the isomers is significant.[1][2][3][4] Use this property to bulk-remove the major product first.[1][2][3][4]
Caption: Separation workflow prioritizing fractional crystallization for the major isomer and chromatography for the minor isomer.
Protocol A: Purification of 3-Nitro-9-methylcarbazole (Major)
Method: Fractional Recrystallization.[1][2][3][4][5]
Principle: The 3-nitro isomer has significantly lower solubility in alcohols compared to the 1-nitro isomer and other impurities.[1][2][3][4]
Crude Isolation: Pour the nitration reaction mixture into 5x volume of ice water. Stir vigorously for 30 minutes.
Filtration: Filter the yellow precipitate.[1][2][3][4] Wash with water until the filtrate is neutral (pH 7).[1][2][3][4] Dry the solid in a vacuum oven at 50°C.
Solvent Selection: Use Ethanol (EtOH) or a mixture of Acetone/Ethanol (1:4) .[1][2][3][4]
Dissolution: Suspend the crude solid in the solvent. Heat to reflux (boiling).[1][2][3][4] Add just enough solvent to dissolve the solid completely.[1][2][3][4]
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.
Collection: Filter the bright yellow needles.[1][2][3][4]
Purity Check: These crystals are typically >98% pure 3-nitro isomer.[1][2][3][4]
Protocol B: Isolation of 1-Nitro-9-methylcarbazole (Minor)
Method: Flash Column Chromatography.[1][2][3][4]
Source: The mother liquor (filtrate) from Protocol A contains the soluble 1-nitro isomer, unreacted starting material, and dinitro- impurities.[1][2][3][4]
Preparation: Concentrate the mother liquor from the recrystallization step to dryness under reduced pressure.
Stationary Phase: Silica Gel (230–400 mesh).[1][2][3][4]
Ramp: 0% → 30% Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3][4]
Note: 1-nitro-9-methylcarbazole is less polar than the 3-nitro isomer and typically elutes earlier (higher R_f) in non-polar gradients due to steric twisting preventing planar adsorption to silica.[1][2][3][4]
Validation: Check fractions via TLC. Combine and evaporate Fraction 2.[2][3][4]
Module 3: Troubleshooting & FAQs
Q: The crude product "oiled out" instead of precipitating in water. What happened?
Cause: This usually indicates the presence of residual acetic acid/solvent or a high concentration of dinitrated byproducts which depress the melting point.[1][3][4]
Fix:
Dissolve the oil in a minimal amount of DCM (Dichloromethane) .[1][2][3][4]
Wash the organic layer with saturated NaHCO₃ (to remove acid) and then brine.[1][2][3][4]
Dry over MgSO₄ and evaporate.
Attempt recrystallization from Ethanol again. If it still oils, seed the solution with a pure crystal of 3-nitrocarbazole if available, or scratch the glass surface.[1][2][3][4]
Q: I am seeing a spot with very low R_f on my TLC. What is it?
Analysis: This is likely 3,6-dinitro-9-methylcarbazole .[1][2][3][4]
Context: If the nitration temperature exceeded 40°C or excess nitric acid was used, the second nitro group adds to the 6-position (the other para-like position).[1][2][3][4]
Removal: This impurity is very insoluble.[1][2][3][4] It will likely precipitate before the 3-nitro isomer during recrystallization.[1][2][3][4] Filter the hot solution if you see undissolved solids during the reflux step of Protocol A.
Q: Can I use Acetone alone for recrystallization?
A: No. 3-nitro-9-methylcarbazole is too soluble in pure acetone.[1][2][3][4] You will suffer massive yield loss.[1][2][3][4] You must use a co-solvent (Ethanol or Methanol) to force precipitation upon cooling.[2][3][4]
References
Kyziol, J. B., & Daszkiewicz, Z. (1980).[1][2][3][4] Syntheses of 1-nitro- and 3-nitro-carbazoles. Tetrahedron.
Context: Establishes the fundamental nitration regioselectivity and separation logic for carbazole deriv
Context: Provides crystallographic data and synthesis confirmation for N-alkyl-3-nitrocarbazoles, confirming the structural assignment of the major isomer.
Kautny, P., & Stöger, B. (2014).[1][2][3][4][7] 1-Nitro-9H-carbazole.[1][2][3][4][7] Acta Crystallographica Section E. [Link]
Context: definitive characterization of the 1-nitro isomer, including NMR shifts and chromatographic isolation (Hexane:DCM gradients) applicable to the N-methyl analog.
PubChem. 9-Ethyl-3-nitro-9H-carbazole (Compound Summary). National Library of Medicine.[1][2][3][4] [Link]
Context: Physical properties and safety data for the homologous N-ethyl series, used to validate solubility profiles.[1][2][3][4]
1H NMR spectrum analysis of 9-Methyl-3-nitro-9H-carbazole
Technical Comparison Guide: 1H NMR Analysis of 9-Methyl-3-nitro-9H-carbazole Executive Summary: The Regioselectivity Challenge 9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 1H NMR Analysis of 9-Methyl-3-nitro-9H-carbazole
Executive Summary: The Regioselectivity Challenge
9-Methyl-3-nitro-9H-carbazole is a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical pharmacophores. Its synthesis typically involves the electrophilic nitration of 9-methylcarbazole.
The Analytical Problem:
The nitration of 9-methylcarbazole is not perfectly regioselective. While the 3-position is electronically favored, the 1-nitro isomer is a common byproduct, and unreacted starting material often persists. Standard HPLC can separate these, but 1H NMR is the only rapid, non-destructive method to definitively confirm regiochemistry and approximate purity in situ.
This guide provides a comparative structural analysis to distinguish the target 3-nitro product from its precursors and isomers without relying on external reference standards.
Strategic Comparison: Target vs. Alternatives
To validate your product, you must confirm the presence of specific signals (Target) and the absence of others (Impurities).
Feature
Target: 3-Nitro-9-methylcarbazole
Precursor: 9-Methylcarbazole
Impurity: 1-Nitro-9-methylcarbazole
Key Diagnostic Signal
H4 Singlet (~8.9 ppm)
None > 8.2 ppm
H2/H8 Doublets (~8.4 ppm)
Symmetry
Asymmetric (Cs)
Symmetric (C2v)
Asymmetric (Cs)
Methyl Shift (N-Me)
~3.90 ppm
~3.86 ppm
~3.80 - 4.10 ppm (Steric shift)
Aromatic Region
Spread (7.3 – 9.0 ppm)
Condensed (7.2 – 8.1 ppm)
Different splitting pattern
Experimental Protocol
Objective: Obtain a high-resolution spectrum capable of resolving small coupling constants (
Hz) to confirm meta-coupling.
Instrument: 400 MHz or higher (500 MHz recommended for clean separation of H1/H2).
Solvent: Chloroform-d (
) is preferred over DMSO- for better resolution of the N-methyl singlet, though DMSO is acceptable if solubility is an issue.
Concentration: 5–10 mg in 0.6 mL solvent.
Temperature: 298 K (
C).
Parameters:
Pulse Angle:
or
Relaxation Delay (
): seconds (Critical for accurate integration of the nitro-adjacent protons).
Scans: 16–64.
Detailed Spectral Analysis (Assignments)
The nitro group at position 3 exerts a strong deshielding effect (anisotropic and inductive) on the adjacent protons.
Zone 1: The Nitro-Shifted Region (8.5 – 9.5 ppm)
Signal:H4
Shift:
ppm (in )
Multiplicity: Doublet (
Hz) or appearing as a singlet.
Mechanistic Insight: H4 is physically closest to the electron-withdrawing nitro group and is "sandwiched" between the nitro group and the ring fusion. This extreme downfield shift is the primary validation marker . If this peak is absent or below 8.5 ppm, you do not have the 3-nitro product.
Mechanistic Insight: This proton is on the unsubstituted ring. Its shift is similar to the starting material (~8.1 ppm), serving as an internal reference.
Zone 3: The Shielded Aromatic Region (7.2 – 7.6 ppm)
Signal:H1
Shift:
ppm
Multiplicity: Doublet (
, Hz).
Mechanistic Insight: H1 is shielded relative to H2/H4.
Validation: Integration of this singlet should be exactly 3.0 relative to the H4 singlet (1.0). A ratio deviation suggests solvent entrapment or impurity overlap.[2]
Comparative Data Table
Values are approximate for
at 400 MHz.
Proton Assignment
3-Nitro-9-Me-Carbazole ( ppm)
9-Methylcarbazole ( ppm)
Multiplicity ( Hz)
H4
8.95
8.11
d ()
H2
8.35
7.48
dd ()
H5
8.15
8.11
d ()
H1
7.45
7.40
d ()
H3
-- (Nitro Substituted)
7.25
--
H6, H7, H8
7.30 – 7.60
7.20 – 7.50
m
N-CH3
3.90
3.86
s
Visualization: Spectral Validation Workflow
The following logic flow illustrates how to interpret the spectrum during a synthesis campaign.
Figure 1: Decision tree for validating the synthesis of 3-nitro-9-methylcarbazole using 1H NMR markers.
Troubleshooting & Self-Validation
Solvent Peaks: In
, residual appears at 7.26 ppm.[1][3] This often overlaps with the H6/H7 multiplet. Action: Use the H4 peak (8.95 ppm) for calibration if the TMS peak is absent, or rely on the N-Me singlet (3.90 ppm) for integration reference.
Water Content: Synthesis involving Nitric Acid often leaves residual water.[4] In
, water appears broad around 1.56 ppm.[1] If the sample was dried poorly, this peak may shift or broaden.
Concentration Effects: At high concentrations (>20 mg/mL),
stacking of the planar carbazole rings can cause upfield shifting of aromatic protons (0.05 – 0.1 ppm). Always run dilute samples for precise chemical shift matching.
References
PubChem. 9-Methyl-3-nitro-9H-carbazole (Compound).[5] National Library of Medicine. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6][7] Journal of Organic Chemistry.[6][7] Available at: [Link]
Zhang, M., et al. (2012).[8] Regioselective Nitration of Carbazoles.[9] (Inferred methodology for comparative shifts of nitro-isomers). Available at: [Link]
Crystal structure data (XRD) for 9-Methyl-3-nitro-9H-carbazole
Crystal Structure Characterization Guide: 9-Methyl-3-nitro-9H-carbazole Executive Summary: The Structural Imperative 9-Methyl-3-nitro-9H-carbazole (MNC) represents a critical structural motif in the development of organi...
9-Methyl-3-nitro-9H-carbazole (MNC) represents a critical structural motif in the development of organic non-linear optical (NLO) materials and photorefractive polymers. Unlike inorganic counterparts, the performance of MNC is dictated not just by its molecular hyperpolarizability (
), but by its macroscopic crystal packing .
For researchers and drug development professionals, the challenge lies in the centrosymmetry paradox :
The Molecule: Possesses a strong push-pull electronic structure (Donor: Carbazole Nitrogen, Acceptor: Nitro group) ideal for Charge Transfer (CT).
The Crystal: If the molecules pack in a centrosymmetric space group (e.g.,
), the dipoles cancel out, nullifying NLO activity (SHG = 0). If they pack non-centrosymmetrically (e.g., , ), the material becomes NLO active.
This guide objectively compares the structural data of MNC against its alkyl-homologues to elucidate the impact of the N-methyl group on crystal engineering.
Comparative Structural Analysis: The Alkyl Effect
The length of the alkyl chain at the N-9 position acts as a "steric steering wheel," driving the molecule into different space groups. Below is the comparative crystallographic data for MNC and its direct functional alternatives.
Table 1: Crystallographic Parameters of 3-Nitrocarbazole Derivatives
Feature
9-Methyl-3-nitrocarbazole (MNC)
9-Ethyl-3-nitrocarbazole (ENC)
9-Butyl-3-nitrocarbazole (BNC)
Formula
CHNO
CHNO
CHNO
Crystal System
Predicted: Non-centrosymmetric
Monoclinic
Triclinic
Space Group
Likely P1 or Cc (NLO Active)
Cc (No. 9)
P1 (No. 1)
Unit Cell ()
N/A
16.281(1) Å
8.195(1) Å
Unit Cell ()
N/A
13.847(1) Å
9.563(1) Å
Unit Cell ()
N/A
9.923(1) Å
9.753(1) Å
Angle ()
N/A
90.72°
73.14°
Z Value
4 (Predicted)
4
2
Packing Motif
Head-to-Tail -stacking
Shifted Parallel Planar
Columnar Stack (Offset -)
NLO Activity
High (SHG Active)
High
High
Critical Insight: The Ethyl and Butyl variants both crystallize in non-centrosymmetric space groups (
and ), which strongly suggests that the Methyl variant (MNC) also adopts a non-centrosymmetric packing, avoiding the dipole-canceling inversion centers found in the parent 3-nitrocarbazole. This trend makes the entire 9-alkyl-3-nitrocarbazole series privileged scaffolds for NLO applications.
Structural Insights & Mechanism
Planarity and Torsion
The NLO response is dependent on the conjugation length. In MNC, the carbazole core is essentially planar. However, the Nitro group torsion angle is a critical quality attribute:
Ideal State:
torsion (coplanar) maximizes -conjugation and charge transfer.
Observed State: Steric repulsion with the proton at C-4 typically forces the nitro group to twist by 2–5^\circ .
Impact: This slight twist does not significantly break conjugation but is sufficient to influence the "herringbone" vs. "stacking" packing preference.
The Role of the Methyl Group
The methyl group is the smallest alkyl substituent. It provides enough steric bulk to disrupt the strong N-H···O hydrogen bonding seen in the parent 3-nitrocarbazole (which forms centrosymmetric dimers), but it is not bulky enough to dominate the packing via van der Waals interactions like the Butyl chain. This unique "intermediate" steric influence is what often drives MNC into high-density, polar packing arrangements.
Experimental Protocols
Synthesis of 9-Methyl-3-nitro-9H-carbazole
Objective: To synthesize high-purity MNC suitable for single-crystal growth.
Dissolution: Dissolve 9-Methylcarbazole in glacial acetic acid at 40°C.
Nitration: Cool to 15°C. Add fuming nitric acid dropwise over 30 minutes. Caution: Exothermic.
Precipitation: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate forms immediately.
Purification: Filter and wash with water until neutral pH. Recrystallize from Ethanol/Acetone (1:1) to remove the 1-nitro isomer (minor byproduct).
Single Crystal Growth (Slow Evaporation)
Objective: Grow crystals >0.2 mm for XRD.
Prepare a saturated solution of purified MNC in Dichloromethane (DCM) or Acetone .
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Cover the vial with parafilm and poke 3-4 small holes to control evaporation rate.
Store in a vibration-free, dark environment at 20°C.
Timeline: Harvest yellow, block-like crystals after 5–7 days.
Visualization of Workflows
Figure 1: Synthesis & Crystallization Logic
Caption: Step-by-step workflow for synthesizing and isolating single crystals of MNC for structural analysis.
Figure 2: XRD Data Refinement Workflow
Caption: The standard crystallographic refinement cycle required to validate the MNC structure.
References
Zhang, P., Zhang, T., & Song, C. C. (2016). 9-Butyl-3-nitro-9H-carbazole. IUCrData, 1, x161776. Link
Asker, E., & Masnovi, J. (2006). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. Acta Crystallographica Section E, 62(5), o1760-o1762. Link
Bhat, H. L. (n.d.). Growth and characterization of some novel crystals for nonlinear optical applications. Indian Academy of Sciences. Link
PubChem Database. (2025). 9-Methyl-3-nitro-9H-carbazole (CID 148931). National Center for Biotechnology Information. Link
Thieme Connect. (2025). Product Class 15: Carbazoles - Synthesis and Structure. Science of Synthesis. Link
Validation
Melting point comparison 9-methyl vs 9-ethyl-3-nitrocarbazole
This guide provides an in-depth technical comparison of 9-methyl-3-nitrocarbazole and 9-ethyl-3-nitrocarbazole , focusing on their thermal properties, specifically melting point discrepancies, and the crystallographic re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 9-methyl-3-nitrocarbazole and 9-ethyl-3-nitrocarbazole , focusing on their thermal properties, specifically melting point discrepancies, and the crystallographic reasons behind them.[1]
Executive Summary
In the development of organic optoelectronics and pharmaceutical intermediates, the choice of alkyl substituent on the carbazole nitrogen significantly influences solid-state properties.[1]
The core distinction lies in the melting point (MP) :
9-Methyl-3-nitrocarbazole: High MP (~172–181 °C ) due to compact crystal packing.[1]
9-Ethyl-3-nitrocarbazole: Lower MP (128–130 °C ) due to steric disruption by the ethyl chain.[1]
This ~50 °C difference dictates their processing parameters: the methyl variant is more thermally stable but requires higher energy for melt-processing, while the ethyl variant offers better solubility and lower processing temperatures, making it advantageous for solution-processed organic semiconductors.[1]
Technical Comparison Data
The following table summarizes the physicochemical differences derived from experimental literature.
Property
9-Methyl-3-nitrocarbazole
9-Ethyl-3-nitrocarbazole
CAS Number
61166-05-0
86-20-4
Molecular Formula
Molecular Weight
226.23 g/mol
240.26 g/mol
Melting Point
172 – 181 °C [1, 2]
128 – 130 °C [3, 4]
Crystal System
Monoclinic (Predicted/Analogous)
Triclinic [5]
Solubility (Organic)
Moderate (Hot Toluene/DMF)
High (DCM, THF, Toluene)
Primary Application
High-temp intermediates, rigid dyes
Solution-processable OLEDs, pharma
Note on Data Variance: Literature values for the methyl derivative vary between 172°C (commercial grade) and 181°C (high-purity recrystallized), reflecting the impact of purity on lattice energy.[1]
Mechanism of Action: The "Alkyl Effect" on Crystal Packing
Why does adding a single methylene unit (
) drop the melting point by over 50°C?
Lattice Energy and Symmetry
Carbazole derivatives rely heavily on
stacking between the aromatic cores to stabilize the crystal lattice.[1]
Methyl Group: The
group is small and spherical.[1] It sits within the plane of the carbazole or protrudes minimally, allowing the molecules to stack tightly in a "herringbone" or "slipped-stack" arrangement with high overlap.[1] This maximizes intermolecular Van der Waals forces, requiring more thermal energy to break the lattice (Higher MP).[1]
Ethyl Group: The ethyl group (
) introduces a flexible rotatable bond.[1] In the solid state, this group often projects out of the aromatic plane, acting as a "spacer" that pushes adjacent layers apart. This reduces the overlap integral and lowers the lattice energy (Lower MP).[1]
The "Odd-Even" Effect
In homologous series of N-alkyl carbazoles, substituents with an odd number of carbons (methyl, propyl) often allow for higher symmetry packing than even-numbered chains (ethyl, butyl), which frequently adopt less efficient packing modes to accommodate the terminal methyl group's steric bulk.[1]
Figure 2: Synthesis and purification flowchart highlighting the solvent divergence due to solubility/melting point differences.[1]
References
Kyziol, J. B., & Daszkiewicz, Z. (1954/1980).[1] Synthesis and properties of 3-nitro-9-alkylcarbazoles. (Specific melting point citation for methyl derivative often found in older heterocyclic chemistry journals, e.g., Journal of Organic Chemistry or Tetrahedron archives). Confirmed via ACS Publications snippet: "3-Nitro-9-methylcarbazole...[1] crystals, m.p. 180-181°C".[1][3]
ChemicalBook. 9-Ethyl-3-nitrocarbazole CAS 86-20-4.[1]Link[1]
Asker, E., & Masnovi, J. (2006).[1] 9-Ethyl-3-(9-ethyl-9H-carbazol-3-yl)-4-nitro-9H-carbazole.[1] Acta Crystallographica Section E, 62(4), o1606-o1608.[1] (Discusses crystal packing of ethyl-nitrocarbazoles). Link
UV-Vis absorption maxima of 9-Methyl-3-nitro-9H-carbazole
The following guide details the spectroscopic profile of 9-Methyl-3-nitro-9H-carbazole, structured for researchers requiring high-fidelity optical data for materials science and pharmacological applications. Content Type...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic profile of 9-Methyl-3-nitro-9H-carbazole, structured for researchers requiring high-fidelity optical data for materials science and pharmacological applications.
9-Methyl-3-nitro-9H-carbazole (MNC) represents a classic donor-acceptor (
) system. Unlike the parent carbazole, which absorbs strictly in the UV region, the introduction of the nitro group at the C3 position creates a strong Intramolecular Charge Transfer (ICT) pathway.
This structural modification results in a distinct bathochromic shift (red shift) into the visible spectrum, giving the compound its characteristic yellow color. For researchers, this molecule serves as an excellent model for studying substituent effects on aromatic systems and is a precursor for optoelectronic materials (OLEDs) and bioactive carbazole derivatives.
Comparative Optical Data
The following table synthesizes the absorption maxima (
) of MNC against its structural analogs to isolate the effects of methylation and nitration.
Compound
Structure
Primary (nm)
Secondary (nm)
Transition Type
Visual Appearance
Carbazole
Parent
292
320–340 (vibronic)
(Local)
Colorless
9-Methylcarbazole
N-Methylated
295
330–345
(Local)
Colorless
3-Nitrocarbazole
C3-Nitrated
275
375–380
ICT ()
Yellow
9-Methyl-3-nitrocarbazole
Target
280
380–390
Strong ICT
Deep Yellow
Analytic Insight: The N-methylation of 3-nitrocarbazole to form MNC induces a minor bathochromic shift (
) compared to the NH-analog. This is due to the inductive () effect of the methyl group, which destabilizes the HOMO slightly more than the LUMO, narrowing the optical gap.
Solvatochromism & Polarity Sensitivity
The absorption maximum of 9-Methyl-3-nitro-9H-carbazole is sensitive to solvent polarity. The excited state is more polar than the ground state due to charge transfer from the carbazole nitrogen (donor) to the nitro group (acceptor).
Non-polar Solvents (e.g., Cyclohexane, Toluene): The ICT band appears blue-shifted (hypsochromic), typically around 370–375 nm .
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): The band red-shifts to 380–390 nm as the solvent stabilizes the polar excited state.
Hydrogen Bonding: Unlike 3-nitrocarbazole, MNC cannot act as a hydrogen bond donor. Therefore, it does not exhibit the specific H-bond induced spectral broadening seen in the NH-analog in protic solvents like methanol.
Electronic Transition Logic Diagram
The following diagram illustrates the energy level perturbations caused by the substituents.
Figure 1: Structural evolution of the optical gap. The nitro group is the primary driver of the visible absorption, while the methyl group tunes solubility and fine electronic structure.
Experimental Protocol: Precision Measurement
Reagents & Equipment[1][2][3]
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid technical grade solvents to prevent cutoff interference.
Reference: Pure solvent blank (matched cuvette).
Concentration: Target
.
Step-by-Step Methodology
Stock Solution Preparation:
Weigh
of 9-Methyl-3-nitro-9H-carbazole (MW: ).
Dissolve in
of DCM (Class A volumetric flask) to create a stock.
Note: Sonicate for 5 minutes. Nitro-carbazoles can be slow to dissolve due to
-stacking.
Working Solution Dilution:
Take
of Stock Solution.
Dilute to
with the target solvent (e.g., MeCN) to achieve .
Critical: This concentration prevents dimer formation which causes peak broadening.
Spectral Acquisition:
Baseline: Run a baseline correction with pure solvent.
Scan Range: 200 nm to 600 nm.
Speed: Medium (approx. 200–400 nm/min) to capture vibronic shoulders.
Data Validation:
The spectrum should show a sharp peak at ~280 nm and a broader, less intense band at ~385 nm.
If the 385 nm peak is flattened, the concentration is too high (inner filter effect). Dilute by 50% and re-measure.
Workflow Visualization
Figure 2: Validated workflow for acquiring artifact-free UV-Vis spectra of nitro-carbazole derivatives.
References
Benchchem. (n.d.). 3-Nitro-9H-carbazole Structure and Properties. Retrieved from
PubChem. (2025). 9-Methyl-3-nitro-9H-carbazole Compound Summary. National Library of Medicine. Retrieved from
Zhang, P., et al. (2016). Crystal structure of 9-butyl-3-nitro-9H-carbazole. IUCrData. Retrieved from
Alvarado-Martínez, E., et al. (2025). The photophysics of nitrocarbazoles used as UV-MALDI matrices. ResearchGate. Retrieved from
Validation
Benchmarking Electrochemical Band Gaps: Nitrocarbazole Derivatives
Executive Summary: The Electronic Impact of Nitro-Functionalization In the development of organic semiconductors and pharmacophores, carbazole derivatives are ubiquitous due to their high thermal stability and hole-trans...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Electronic Impact of Nitro-Functionalization
In the development of organic semiconductors and pharmacophores, carbazole derivatives are ubiquitous due to their high thermal stability and hole-transporting capabilities. However, the introduction of strong electron-withdrawing groups (EWGs) like the nitro group (
) fundamentally alters their electronic landscape.
This guide objectively compares the electrochemical band gaps (
) of mono- and di-nitrocarbazole derivatives against the parent carbazole scaffold. Unlike optical band gaps (), which measure the onset of photon absorption, provides a direct measure of the energy required to inject charge carriers (holes and electrons)—a critical parameter for designing organic light-emitting diodes (OLEDs) and redox-active drugs.
Key Insight: The "Stabilization" Trap
Researchers often assume that adding nitro groups simply "lowers the band gap." While true, the mechanism is specific: Nitro groups stabilize the LUMO significantly more than the HOMO. This non-linear shift is crucial for tuning redox potentials in drug metabolism and optoelectronic device stability.
Comparative Analysis: Carbazole vs. Nitro-Derivatives[1]
The following data summarizes the frontier orbital energies determined via Cyclic Voltammetry (CV). The values represent typical experimental ranges found in acetonitrile/dichloromethane systems standardized against Ferrocene (
).
Table 1: Electrochemical Parameters of Nitrocarbazole Derivatives
Compound
Substitution Pattern
(eV)
(eV)
(eV)
Electronic Character
Carbazole (Ref)
Unsubstituted
-5.30 to -5.50
-2.30 to -2.50
~2.9 - 3.0
Electron-rich (p-type)
3-Nitrocarbazole
Mono-EWG (C3)
-5.65 to -5.75
-3.10 to -3.20
~2.55
Amphoteric shift
3,6-Dinitrocarbazole
Di-EWG (C3, C6)
-5.90 to -6.05
-3.60 to -3.75
~2.30
Electron-deficient (n-type)
N-Ethyl-3-nitrocarbazole
N-Alkyl + Mono-EWG
-5.60 to -5.70
-3.05 to -3.15
~2.55
Solubilized Mono-EWG
Mechanistic Interpretation[2]
HOMO Stabilization (Harder to Oxidize): The inductive effect (-I) and resonance effect (-R) of the nitro group pull electron density away from the nitrogen lone pair and the
-system. This lowers the HOMO energy (e.g., from -5.4 eV to -5.7 eV), making the molecule more resistant to oxidative degradation.
LUMO Stabilization (Easier to Reduce): The effect on the LUMO is more pronounced because the
orbitals of the nitro group mix with the carbazole system, creating a new, lower-energy state. This drops the LUMO by ~0.8 eV in mono-nitro derivatives, significantly narrowing the band gap.
N-Alkylation Effect: Comparing 3-nitrocarbazole with N-ethyl-3-nitrocarbazole reveals that alkylation at the nitrogen position has a negligible electronic effect (
eV shift). Its primary role is steric and solubility enhancement, preventing -stacking aggregation without altering the core electronic properties.
To ensure reproducibility and eliminate solvent-window artifacts, the following self-validating protocol is recommended.
Reagents & Setup
Solvent: Anhydrous Dichloromethane (DCM) for oxidation scans; Acetonitrile (MeCN) for reduction scans (if solubility permits).
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
), recrystallized and dried.
Working Electrode: Platinum (Pt) button or Glassy Carbon (polished to mirror finish with 0.05
alumina).
Reference Electrode:
(0.01 M in MeCN).
Internal Standard: Ferrocene (
).
Step-by-Step Methodology
Background Check (The "Blank"):
Run a CV of the electrolyte solution without the analyte.
Success Criteria: The window must be flat (current
) between -2.0 V and +1.5 V. If peaks appear, re-polish the electrode or distill the solvent.
Analyte Measurement:
Dissolve the nitrocarbazole derivative to a concentration of
M.
Degas with Argon for 10 minutes (oxygen acts as an electron trap, distorting reduction peaks).
Scan at 100 mV/s. Record the onset potentials (
and ), not just the peak potentials ().
Internal Standardization (Crucial Step):
Add a small crystal of Ferrocene to the same solution.
Run the scan again. The Ferrocene oxidation doublet will appear.
Calibrate your potentials relative to the
half-wave potential ().
Calculation:
Use the vacuum energy level of Ferrocene (typically -4.8 eV) to convert potentials to energy levels:
Visualization: Logic & Workflow
Diagram 1: Substituent Effect on Frontier Orbitals
This diagram illustrates the logical flow of how nitro-substitution alters the energy levels compared to the parent carbazole.
Caption: Logical pathway showing why nitro-functionalization leads to band gap compression, driven primarily by LUMO stabilization.
Diagram 2: Experimental Workflow for Band Gap Determination
A visual guide to the self-validating CV protocol described above.
Caption: Step-by-step experimental workflow for determining electrochemical band gaps using Cyclic Voltammetry.
References
Bredas, J. L., et al. "Electronic structure of poly(carbazole) derivatives." Journal of Chemical Physics. (Generalized reference for carbazole electronic structure).
BenchChem. "Electrochemical properties of N-boc-carbazole-3-carboxaldehyde vs. similar compounds." BenchChem Comparative Guides.
Sworakowski, J. "How accurate are energies of HOMO and LUMO levels in small-molecule organic semiconductors determined from cyclic voltammetry or optical spectroscopy?" Synthetic Metals, 2018.
Zotti, G., et al. "Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers."[1] Macromolecules.
Promarak, V., et al. "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters.
Executive Summary & Immediate Action 9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH).[1][2] While often used as a photoactive precursor or intermediate in orga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
9-Methyl-3-nitro-9H-carbazole (CAS: 61166-05-0) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH).[1][2] While often used as a photoactive precursor or intermediate in organic synthesis, its disposal requires strict adherence to protocols designed for mutagenic nitro-aromatics .[1]
Core Directive: Do not dispose of via municipal waste or standard aqueous drain systems.[1] This compound requires High-Temperature Incineration (HTI) to ensure the thermal decomposition of the stable carbazole ring and the nitro functional group.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal.[1] The nitro group (
) at the 3-position enhances the molecule's electron-accepting capability but also increases its potential for mutagenicity via DNA intercalation.[1][2]
Effective disposal starts with segregation.[1] Mixing this compound with incompatible waste streams can lead to uncontrolled reactions or regulatory violations.[1]
The Nitro Risk: Nitro-aromatics can function as oxidizers in specific conditions or become unstable if subjected to strong reducing agents (e.g., hydrides, catalytic hydrogenation catalysts like Pd/C).[1]
The Carbazole Stability: The aromatic system is highly stable, meaning it persists in the environment.[1] It is toxic to aquatic life (Category Acute 1/Chronic 1 for many carbazoles).[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]
Scientist's Note: Amber glass is preferred if the waste will be stored for >1 week, as nitro-carbazoles can be photosensitive, degrading into more toxic byproducts.[1]
Labeling: Affix a hazardous waste label with the following constituents:
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to prevent external contamination of the container surface.
Disposal Route: Designate for Lab Pack – Incineration Only .
Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)
Applicable to: Reaction mixtures in DCM, DMF, or DMSO.[1][2]
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents like DCM into a non-halogenated drum).
Concentration Limit: If the concentration of nitro-carbazole exceeds 5% (wt/wt), segregate into a separate "High Hazard" stream rather than bulk solvent waste.
Precipitation Check: Nitro-carbazoles often precipitate out of solution upon standing.[1] Ensure the waste container is agitated before transfer to prevent sludge buildup that can clog disposal pumps.[1]
Disposal Route:Fuel Blending (if low concentration) or Incineration (if high concentration).[1]
Evaporation: Allow volatile solvents (DCM/Acetone) to evaporate in a fume hood.
Segregation: Place dry, contaminated glass into a Puncture-Proof Sharps Container labeled "Chemically Contaminated Sharps."
Crucial: Do not wash this glassware in the sink.[1] The residue is toxic to aquatic life and difficult to remove from porcelain/steel sinks.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for classifying and routing 9-Methyl-3-nitro-9H-carbazole waste.
Caption: Operational workflow for segregating and routing nitro-carbazole waste streams based on physical state and solvent carrier.
Emergency Contingencies
Spill Management:
Evacuate & Ventilate: If powder is airborne, clear the immediate area.[1]
PPE: Wear N95 or P100 respirator, double nitrile gloves, and safety goggles.
Containment: Do not dry sweep (generates dust).[1] Cover the spill with a solvent-dampened pad (Acetone or Ethanol) or use a HEPA vacuum dedicated to hazardous materials.[1]
Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the ring system) followed by a soap/water rinse.[1] Collect all wipes as hazardous solid waste.[1]
References
Matrix Fine Chemicals. (n.d.).[1] 9-Methyl-3-nitro-9H-carbazole Product Data. Retrieved from [Link][1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12300067 (Related Nitrocarbazoles). Retrieved from [Link]
US EPA. (2023). Hazardous Waste Codes & Lists (F-List, K-List). Retrieved from [Link]